1-Benzyl-5-nitro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)13-6-7-14-12(8-13)9-15-16(14)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACWEIWGSHNESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620662 | |
| Record name | 1-Benzyl-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23856-20-4 | |
| Record name | 1-Benzyl-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-5-nitro-1H-indazole: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-5-nitro-1H-indazole is a heterocyclic aromatic compound belonging to the indazole class of molecules. The indazole core, a fusion of benzene and pyrazole rings, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities. The presence of a nitro group at the 5-position and a benzyl group at the 1-position of the indazole ring system are key structural features that influence its chemical reactivity and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential therapeutic applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical Properties and Structure
The chemical structure of this compound consists of a 5-nitro-1H-indazole core N-substituted with a benzyl group. The indazole ring system is bicyclic and aromatic.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁N₃O₂ | [1] |
| Molecular Weight | 253.26 g/mol | [1] |
| CAS Number | 23856-20-4 | [1][2] |
| Appearance | Likely a solid | N/A |
| Melting Point | 118 °C (for the 6-nitro isomer) | [3] |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis and Reactivity
The synthesis of 1-aryl-5-nitro-1H-indazoles can be achieved through several synthetic routes. A common and efficient method involves a nucleophilic aromatic substitution (SNAr) reaction. This approach typically starts with the formation of an arylhydrazone from an appropriately substituted acetophenone or benzaldehyde, followed by deprotonation and subsequent intramolecular cyclization.[4]
One-pot domino processes have also been developed for the synthesis of the 1-aryl-1H-indazole scaffold, offering a more streamlined and efficient synthetic strategy.[4] The reactivity of the indazole core is influenced by the electron-withdrawing nature of the nitro group and the substituents on the benzyl ring.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) and Assignments |
| ¹H NMR | - Benzyl CH₂: ~5.8 ppm (singlet) - Aromatic Protons (Benzyl): 7.2-7.3 ppm (multiplet) - Indazole H-3: ~8.3 ppm (doublet) - Indazole H-4, H-6, H-7: 7.9-8.8 ppm (multiplets and doublets) |
| ¹³C NMR | - Benzyl CH₂: ~52.5 ppm - Aromatic Carbons (Indazole & Benzyl): 107-147 ppm - Indazole C=N: ~134.5 ppm |
| IR Spectroscopy | - Aromatic C-H stretch: ~3100-3000 cm⁻¹ - NO₂ asymmetric stretch: ~1530-1510 cm⁻¹ - NO₂ symmetric stretch: ~1350-1330 cm⁻¹ - C=N stretch: ~1620 cm⁻¹ |
Biological Activity and Mechanism of Action
Indazole derivatives, particularly those bearing a 5-nitro group, have garnered significant interest in drug development due to their broad spectrum of biological activities. These compounds have shown promise as antiprotozoal, antimicrobial, and anticancer agents.[6]
The primary mechanism of action for 5-nitroindazole derivatives against protozoan parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease), involves the bioreduction of the nitro group.[7] This reduction, catalyzed by nitroreductases present in the parasite, generates reactive nitrogen species and other radical intermediates.[8][9] These reactive species can induce oxidative stress, damage cellular macromolecules like DNA and proteins, and ultimately lead to parasite death.[7][8]
Experimental Protocols
General Protocol for the Synthesis of 1-Aryl-5-nitro-1H-indazoles via SNAr Reaction
This protocol is a generalized procedure based on established methods for the synthesis of related compounds.[4]
-
Hydrazone Formation: An appropriately substituted arylhydrazine is reacted with a 2-fluoro-5-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., acetic acid). The reaction mixture is typically heated to facilitate the formation of the corresponding arylhydrazone.
-
Cyclization: The formed arylhydrazone is isolated and then treated with a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to induce deprotonation and subsequent intramolecular nucleophilic aromatic substitution, leading to the formation of the 1-aryl-5-nitro-1H-indazole ring system.
-
Purification: The crude product is purified using standard laboratory techniques, such as column chromatography on silica gel, to yield the pure 1-aryl-5-nitro-1H-indazole derivative.
Visualizations
Caption: General synthesis workflow for 1-aryl-5-nitro-1H-indazoles.
Caption: Proposed mechanism of antiprotozoal activity.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 23856-20-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]
An In-depth Technical Guide to 1-Benzyl-5-nitro-1H-indazole (CAS: 23856-20-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzyl-5-nitro-1H-indazole, a heterocyclic compound of interest in pharmaceutical research and drug development. This document details its physicochemical properties, synthesis, spectral data, and its emerging role as a key building block in the field of targeted protein degradation.
Core Compound Data
| Property | Value | Reference |
| CAS Number | 23856-20-4 | [1] |
| Molecular Formula | C₁₄H₁₁N₃O₂ | [2] |
| Molecular Weight | 253.26 g/mol | |
| Appearance | Off-white to slight yellow solid | [3] |
| Purity | Typically ≥98% | [2] |
| Application | Pharmaceutical intermediate | [3] |
| Product Family | Protein Degrader Building Blocks | [2] |
Physicochemical Properties
While specific experimentally determined values for properties like melting point and boiling point are not consistently reported in publicly available literature, the compound is a solid at room temperature. Its purity is generally high, as reported by various chemical suppliers.
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the N-alkylation of 5-nitroindazole with benzyl bromide.
Experimental Protocol: N-Alkylation of 5-Nitroindazole
-
Reactants:
-
5-Nitroindazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a solution of 5-nitroindazole in acetonitrile, add potassium carbonate.
-
Add benzyl bromide to the reaction mixture.
-
Heat the mixture and stir overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid and wash with dichloromethane.
-
Concentrate the filtrate to dryness.
-
Purify the residue by flash column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a solid.
-
Spectral Data Analysis
Reference Spectral Data for 1-benzyl-6-nitro-1H-indazole: [4]
| ¹H NMR (CDCl₃, 300MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75MHz) δ (ppm) |
| 5.83 (s, 2H, NCH₂) | 52.5 (NCH₂) |
| 7.22-7.29 (m, 5H, CHAr) | 107.3-129.9 (aromatic CH) |
| 7.9 (dd, J=9Hz, J=1.9Hz, 1H, H5) | 134.5 (CH=N) |
| 8.01 (dd, J=9Hz, J=0.6Hz, 1H, H4) | 127.2-146.5 (aromatic Cq) |
| 8.35 (d, J=0.9Hz, 1H, H3) | |
| 8.8 (d, J=1.9Hz, 1H, H7) |
Expected Spectral Features for this compound:
-
¹H NMR: The spectrum is expected to show a singlet for the benzylic protons (N-CH₂) around 5.5-6.0 ppm. The aromatic region will display signals for the protons of the benzyl group and the indazole core. The protons on the nitro-substituted ring of the indazole will be shifted downfield.
-
¹³C NMR: The spectrum will show a signal for the benzylic carbon around 50-55 ppm. The aromatic carbons will appear in the range of 110-150 ppm. The carbon bearing the nitro group will be significantly deshielded.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 253.26.
Biological Activity and Applications in Drug Development
This compound is primarily recognized as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .
PROTACs: A Novel Therapeutic Modality
PROTACs are heterobifunctional molecules designed to harness the cell's own protein degradation machinery to eliminate specific target proteins. They consist of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Role of this compound in PROTACs
The this compound moiety can serve as a versatile scaffold or a precursor to a ligand for either the target protein or an E3 ligase. The nitro group can be readily reduced to an amine, providing a reactive handle for linker attachment or further functionalization. The benzyl group also offers a site for modification to optimize binding affinity and selectivity. While specific PROTACs utilizing this exact building block are not extensively detailed in publicly accessible literature, its classification as a "Protein Degrader Building Block" by multiple suppliers underscores its utility in this area of research.
Conclusion
This compound is a valuable chemical entity for researchers engaged in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the construction of complex bioactive molecules like PROTACs. Further research into specific PROTACs derived from this compound will likely elucidate its full potential in developing novel therapeutics.
References
Synthesis of 1-Benzyl-5-nitro-1H-indazole and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-benzyl-5-nitro-1H-indazole and its derivatives. Indazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 5-nitro-1H-indazole core, in particular, is a key pharmacophore in various therapeutic agents. This document details the synthetic methodologies, presents key quantitative data, and outlines the experimental protocols for the preparation of these compounds.
Synthetic Approaches
The primary route for the synthesis of 1-aryl-5-nitro-1H-indazoles involves the reaction of an appropriately substituted arylhydrazine with a carbonyl compound containing a leaving group ortho to the carbonyl, followed by cyclization. A common and efficient method is the nucleophilic aromatic substitution (SNAr) reaction of an arylhydrazone.[3] This approach offers high yields and can be adapted to a one-pot procedure.
An alternative strategy involves the N-alkylation of a pre-formed 5-nitro-1H-indazole core with a benzyl halide. This method is particularly useful for generating a variety of N-substituted indazole derivatives.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 1-aryl-5-nitro-1H-indazoles via an SNAr cyclization reaction.
Caption: General workflow for the synthesis of 1-aryl-5-nitro-1H-indazoles.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of 1-aryl-5-nitro-1H-indazoles, which can be specifically adapted for the synthesis of this compound.
One-Pot Synthesis of 1-Aryl-3-methyl-5-nitro-1H-indazoles
This procedure is adapted from the synthesis of 1-aryl-3-methyl-5-nitro-1H-indazoles and can be modified for the benzyl derivative by using benzylhydrazine.[3]
Materials:
-
2-Fluoro-5-nitroacetophenone
-
Arylhydrazine (e.g., Phenylhydrazine)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Water
-
Saturated aqueous NaCl
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the arylhydrazine (1.0 mmol) in DMF (5 mL) at 23 °C, add 2-fluoro-5-nitroacetophenone (1.0 mmol) and K₂CO₃ (2.0 mmol).
-
Stir the mixture at 90 °C for the time indicated by TLC analysis for complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and add it to water.
-
Extract the aqueous mixture with EtOAc (2 x 15 mL).
-
Combine the organic layers and wash with water and saturated aqueous NaCl.
-
Dry the organic layer over MgSO₄, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography or recrystallization to give the pure 1-aryl-3-methyl-5-nitro-1H-indazole.
Quantitative Data
The following table summarizes the quantitative data for a selection of synthesized 1-aryl-5-nitro-1H-indazole derivatives.[3][4]
| Compound Name | Yield (%) | Melting Point (°C) |
| 3-Methyl-1-phenyl-5-nitro-1H-indazole | 95% | 115–117 |
| 1-(2-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | 82% | 128–130 |
| 1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | 94% | 159–160 |
| 1-Phenyl-5-nitro-1H-indazole | 72% | 178–180 |
| 1-(4-Bromophenyl)-5-nitro-1H-indazole | 70% | 169–170 |
| 1-(2,4-Dichlorophenyl)-5-nitro-1H-indazole | 70% | 101–102 |
| 5-Nitro-1H-indazole | 90% | 207–208 |
Derivatives and Biological Activity
Derivatives of this compound have shown significant biological activity, particularly as antiprotozoal agents.[2] For instance, 3-alkoxy-1-benzyl-5-nitroindazole derivatives have been identified as potent antileishmanial compounds.[2] These compounds are typically synthesized from a 1-benzyl-5-nitroindazole-3-ol intermediate.
The logical relationship for the development of these derivatives is outlined below.
Caption: Development of biologically active this compound derivatives.
The introduction of various alkoxy groups at the C3 position, often containing piperidine or other amine functionalities, has been explored to enhance activity, solubility, and stability.[2] This highlights the modularity of the indazole scaffold for generating libraries of compounds for drug discovery programs.
Conclusion
The synthesis of this compound and its derivatives can be achieved through efficient and scalable synthetic routes. The versatility of the indazole core allows for the introduction of diverse functional groups, leading to the discovery of novel compounds with significant therapeutic potential. The methodologies and data presented in this guide serve as a valuable resource for researchers engaged in the design and synthesis of novel indazole-based therapeutic agents.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 1-Benzyl-5-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, MS), synthesis, and analytical workflows for the characterization of 1-Benzyl-5-nitro-1H-indazole (CAS No: 23856-20-4). This compound is a key intermediate in the synthesis of various biologically active molecules, including potent antileishmanial agents.
Spectroscopic Data
The comprehensive spectroscopic characterization of this compound is crucial for its unambiguous identification and quality control. While a complete, unified dataset is not available in a single public source, the following tables summarize the expected and reported data based on the analysis of closely related analogs and foundational spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H and 13C NMR Spectroscopic Data
| 1H NMR (400 MHz, CDCl3) | 13C NMR (100 MHz, CDCl3) |
| Chemical Shift (δ) ppm | Assignment |
| ~8.60 (d, J ≈ 2.0 Hz) | H-4 |
| ~8.25 (dd, J ≈ 9.2, 2.0 Hz) | H-6 |
| ~8.15 (s) | H-3 |
| ~7.50 (d, J ≈ 9.2 Hz) | H-7 |
| ~7.30-7.40 (m) | C6H5 |
| ~5.60 (s) | N-CH2 |
Note: The chemical shifts are predicted based on data from isomeric and related nitroindazole compounds. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands
| Wavenumber (cm-1) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (CH2) |
| ~1610 | C=C stretch | Aromatic |
| ~1520 (asymmetric) | N-O stretch | Nitro (NO2) |
| ~1340 (symmetric) | N-O stretch | Nitro (NO2) |
| ~1495, 1455 | C=C stretch | Aromatic |
| ~750, 700 | C-H bend | Aromatic (monosubstituted) |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data
| Technique | Parameter | Value |
| Electrospray Ionization (ESI-MS) | [M+H]+ | m/z 254.0873 |
| Molecular Formula | C14H11N3O2 | |
| Calculated Monoisotopic Mass | 253.0851 |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, adapted from established procedures for related compounds.
Synthesis of this compound
This procedure involves the N-benzylation of 5-nitro-1H-indazole.
Materials:
-
5-nitro-1H-indazole
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine
Procedure:
-
To a solution of 5-nitro-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are recorded on a 400 MHz spectrometer. The sample is prepared by dissolving approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm-1.
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile prior to infusion.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Synthetic workflow for this compound.
Caption: Spectroscopic characterization workflow.
The Multifaceted Biological Activities of 5-Nitroindazole Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The 5-nitroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the diverse therapeutic potential of 5-nitroindazole derivatives, with a focus on their anticancer, antiprotozoal, and antifungal properties. For researchers and drug development professionals, this document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.
Anticancer Activity of 5-Nitroindazole Derivatives
Several 5-nitroindazole derivatives have exhibited significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 5-nitroindazole derivatives, primarily reported as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 2f | 4T1 (Breast) | 0.23 | [1][2] |
| HepG2 (Liver) | 0.80 | [2] | |
| MCF-7 (Breast) | 0.34 | [2] | |
| A549 (Lung) | 1.15 | [1][2] | |
| HCT116 (Colon) | 0.53 | [2] | |
| Compound 8 | TK-10 (Renal) | Moderate Activity | [3][4] |
| HT-29 (Colon) | Moderate Activity | [3][4] | |
| Compound 10 | TK-10 (Renal) | Moderate Activity | [3][4] |
| HT-29 (Colon) | Moderate Activity | [3][4] | |
| Compound 11 | TK-10 (Renal) | Moderate Activity | [3][4] |
| HT-29 (Colon) | Moderate Activity | [3][4] |
Note: "Moderate Activity" indicates that the source material cited the compound as active but did not provide a specific IC50 value.
Signaling Pathways in Anticancer Activity
1.2.1. PARP Inhibition and DNA Repair
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells with existing DNA repair deficiencies (like BRCA mutations) leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality. 5-nitroindazole derivatives are being explored as PARP inhibitors.
Caption: Mechanism of PARP1 inhibition by 5-nitroindazole derivatives.
Antiprotozoal Activity
5-Nitroindazole derivatives have shown remarkable efficacy against a variety of protozoan parasites, including those responsible for Chagas disease, leishmaniasis, and amoebic infections.
Quantitative Antiprotozoal Data
The following tables summarize the potent activity of these compounds against several pathogenic protozoa.
Table 2.1: Anti-Trypanosoma cruzi Activity
| Compound ID/Description | IC50 (µM) - Epimastigotes | IC50 (µM) - Amastigotes | Reference |
| 5a (5-nitro-2-picolyl-indazolin-3-one) | 1.1 ± 0.3 | 5.4 ± 1.0 | [5] |
| Compound 22 | 3.55 ± 0.47 | 2.80 ± 0.46 | [5] |
| Compound 8 | High Activity | - | [3] |
| Compound 10 | High Activity | - | [3] |
| Compound 11 | High Activity | - | [3] |
Table 2.2: Anti-Leishmania amazonensis Activity
| Compound ID/Description | IC50 (µM) - Promastigotes | IC50 (µM) - Amastigotes | Reference |
| VATR131 | < 1 | 0.46 ± 0.01 | [6] |
Table 2.3: Anti-Acanthamoeba castellanii Activity
| Compound ID/Description | IC50 (µM) - Trophozoites | Reference |
| Compound 8 | 2.6 ± 0.7 | [7][8] |
| Compound 9 | 4.7 ± 0.9 | [7][8] |
| Compound 10 | 3.9 ± 0.6 | [7][8] |
Mechanism of Action in Protozoa
The primary mechanism of action for nitroaromatic compounds, including 5-nitroindazoles, in anaerobic protozoa involves the reductive activation of the nitro group by parasitic nitroreductases. This process generates cytotoxic metabolites that damage cellular macromolecules.
Caption: Bioactivation of 5-nitroindazole in protozoan parasites.
Antimicrobial (Antitubercular & Antifungal) Activity
Certain 5-nitroindazole acetamides have demonstrated promising activity against Mycobacterium tuberculosis and pathogenic fungi.
Quantitative Antimicrobial Data
| Compound Description | Target Organism | MIC (µg/mL) | Reference |
| Fluoro & Morpholine substituted acetamide | Mycobacterium tuberculosis H37Rv | 1.6 | [9] |
| Ethyl & Methoxy substituted acetamide | Aspergillus niger | 50 | [9] |
| Ethyl & Methoxy substituted acetamide | Candida albicans | 50 | [9] |
| Thiocarbamoyl derivatives | Fungi | 3 - 25 | [10] |
Experimental Protocols
Detailed and reproducible protocols are critical for the evaluation of novel compounds. Below are methodologies for key in vitro assays.
General Experimental Workflow
The discovery and evaluation of 5-nitroindazole derivatives typically follow a structured workflow from initial synthesis to biological characterization.
Caption: General workflow for the discovery of 5-nitroindazole compounds.
Protocol: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Adherent cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
5-nitroindazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-nitroindazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol: In Vitro Assay for Trypanosoma cruzi (Epimastigotes)
This protocol is used to determine the growth inhibition of the extracellular, replicative form of T. cruzi.
Materials:
-
T. cruzi epimastigotes (e.g., CL Brener strain)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% FBS
-
96-well microtiter plates
-
5-nitroindazole compound stock solution (in DMSO)
-
Resazurin solution (optional, for colorimetric reading)
-
Microplate reader or hemocytometer
Procedure:
-
Parasite Culture: Culture epimastigotes in LIT medium at 28°C until they reach the mid-logarithmic growth phase.
-
Assay Setup: Adjust the parasite concentration to 1 x 10^6 parasites/mL. In a 96-well plate, add 100 µL of the parasite suspension to wells containing 100 µL of LIT medium with serial dilutions of the test compound.
-
Incubation: Incubate the plates at 28°C for 72-96 hours.
-
Growth Assessment (Hemocytometer): Mix the contents of each well and count the number of motile parasites using a Neubauer hemocytometer.
-
Growth Assessment (Resazurin): Alternatively, add 20 µL of resazurin solution to each well and incubate for another 4-24 hours. Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm).
-
Data Analysis: Calculate the percentage of growth inhibition compared to the untreated control and determine the IC50 value.
Conclusion
The 5-nitroindazole scaffold represents a versatile and potent platform for the development of new therapeutic agents. The data and protocols presented in this guide highlight the significant potential of these compounds in oncology and infectious disease research. Further investigation into structure-activity relationships, optimization of pharmacokinetic properties, and detailed in vivo studies are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]
- 6. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digibug.ugr.es [digibug.ugr.es]
- 8. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Scaffold as a Versatile Building Block in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this approach are heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, allows for systematic optimization. The indazole nucleus is a "privileged" scaffold in medicinal chemistry, frequently found in the core of kinase inhibitors and other targeted therapies. This technical guide explores the application of indazole-based building blocks, such as 1-Benzyl-5-nitro-1H-indazole, in the design and development of novel protein degraders. We provide an overview of the synthetic strategies, key experimental protocols for efficacy evaluation, and data interpretation in the context of a hypothetical indazole-based PROTAC.
Introduction to Targeted Protein Degradation and the Role of Indazole Scaffolds
Targeted protein degradation utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
The indazole scaffold is a versatile heterocyclic motif that has been extensively used in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases makes it an attractive starting point for developing ligands for POIs. While specific data on this compound as a component of a reported PROTAC is not publicly available, its classification as a "protein degrader building block" by suppliers suggests its potential utility in this field.[2][3] This guide will use a hypothetical indazole-based PROTAC to illustrate the development process.
Design and Synthesis of an Indazole-Based PROTAC
The design of a PROTAC involves the selection of a suitable ligand for the POI, a ligand for an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker of appropriate length and composition. For our hypothetical example, we will consider an indazole derivative as the "warhead" that binds to a target kinase.
General Synthetic Strategy
The synthesis of a PROTAC is a multi-step process that typically involves the individual synthesis of the POI ligand, the E3 ligase ligand with a linker attachment point, and then their final conjugation.
A general workflow for the synthesis of a PROTAC is as follows:
-
Synthesis of the POI Ligand: An indazole core can be functionalized with a reactive handle (e.g., an amine, carboxylic acid, or alkyne) to allow for linker attachment.
-
Synthesis of the E3 Ligase Ligand-Linker Conjugate: A known E3 ligase ligand (e.g., a derivative of thalidomide for CRBN or a hydroxyproline derivative for VHL) is attached to a linker of desired length and composition. Common linkers include polyethylene glycol (PEG) chains or alkyl chains.[4][5]
-
Coupling of the POI Ligand and E3 Ligase Ligand-Linker: The final PROTAC is assembled by reacting the functionalized POI ligand with the E3 ligase ligand-linker conjugate. Common coupling reactions include amide bond formation or click chemistry.[6][7][8]
Experimental Protocols for PROTAC Evaluation
Once synthesized, the efficacy of a PROTAC must be evaluated through a series of in vitro assays.
Western Blotting for Protein Degradation
The most direct method to assess PROTAC activity is to measure the reduction in the levels of the target protein in cells.
Protocol: Western Blot Analysis of Target Protein Degradation [9][10][11]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase during treatment.
-
For a dose-response experiment, treat the cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
For a time-course experiment, treat the cells with a fixed concentration of the PROTAC and harvest them at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by heating with Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
In Vitro Ubiquitination Assay
This assay provides direct evidence that the PROTAC is mediating the ubiquitination of the target protein.[12][13]
Protocol: In Vitro Ubiquitination Assay
-
Reaction Setup:
-
Assemble a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the purified target protein.
-
Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the target protein.
-
The appearance of a ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.
-
Ternary Complex Formation Assays
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for efficient protein degradation. Several biophysical techniques can be used to measure the formation and stability of this complex.[14][15][][17]
Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization:
-
Immobilize the E3 ligase onto the surface of an SPR sensor chip.
-
-
Binary Interactions:
-
Measure the binding affinity of the PROTAC for the immobilized E3 ligase.
-
Measure the binding affinity of the PROTAC for the target protein in solution.
-
-
Ternary Complex Formation:
-
Inject a solution containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the E3 ligase-immobilized surface.
-
An increase in the binding response compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetics (kon and koff) and affinity (KD) of the ternary complex formation.
-
Calculate the cooperativity factor (α), which is the ratio of the affinity of the PROTAC for one protein in the presence of the other, to its binary affinity. A value of α > 1 indicates positive cooperativity, which is often associated with more efficient degradation.
-
Data Presentation and Interpretation
Quantitative data from the evaluation of PROTACs should be presented in a clear and structured format to allow for easy comparison.
Quantitative Degradation Data
The key parameters for quantifying PROTAC-mediated protein degradation are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation observed).[18]
Table 1: Hypothetical Degradation Data for an Indazole-Based PROTAC
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Indazole-PROTAC-1 | Kinase X | Cancer Cell Line A | 50 | 95 |
| Indazole-PROTAC-2 | Kinase X | Cancer Cell Line A | 150 | 80 |
Ternary Complex Formation Data
Table 2: Hypothetical Ternary Complex Formation Data for Indazole-PROTAC-1
| Interaction | KD (nM) |
| PROTAC-1 + Kinase X | 200 |
| PROTAC-1 + E3 Ligase | 500 |
| PROTAC-1 + Kinase X + E3 Ligase | 50 |
| Cooperativity (α) | 10 |
Visualizing Workflows and Pathways
Graphviz diagrams can be used to illustrate the experimental workflows and the underlying biological pathways.
PROTAC Synthesis Workflow
PROTAC Mechanism of Action
Experimental Evaluation Workflow
Conclusion
The indazole scaffold represents a valuable starting point for the design of novel protein degraders, particularly for targeting kinases. While specific examples of PROTACs incorporating this compound are not yet prevalent in the literature, the principles and protocols outlined in this guide provide a comprehensive framework for the development and evaluation of such molecules. The systematic application of these methods will enable the rational design and optimization of potent and selective indazole-based protein degraders for a wide range of therapeutic targets.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) | MDPI [mdpi.com]
- 7. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. o2hdiscovery.co [o2hdiscovery.co]
- 18. researchgate.net [researchgate.net]
The Therapeutic Potential of Nitroindazole Derivatives as Antiprotozoal Agents: A Technical Guide
Introduction
Nitroindazole derivatives are a class of heterocyclic compounds that have emerged as a significant area of interest in medicinal chemistry, particularly in the development of novel antiprotozoal agents. These compounds have demonstrated considerable in vitro and in vivo activity against a range of pathogenic protozoa, including those responsible for Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania spp.), and giardiasis (Giardia lamblia).[1][2][3][4][5] The current therapeutic options for these neglected tropical diseases are often hampered by issues such as high toxicity, limited efficacy, and the emergence of drug-resistant parasite strains.[3][5] The 5-nitroindazole scaffold, in particular, is considered a promising template for the design of new drugs, largely due to a mechanism of action that can be selectively targeted to the parasite.[6][7][8] This guide provides a comprehensive overview of the antiprotozoal properties of nitroindazole derivatives, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies employed in their evaluation.
Mechanism of Action: Bioreductive Activation
The primary mechanism underlying the antiprotozoal activity of 5-nitroindazole derivatives is the bioreductive activation of the nitro group.[8] This process is catalyzed by parasite-specific nitroreductases (NTRs), particularly Type I NTRs, which are absent in mammalian host cells.[6][7] The reduction of the 5-nitro group generates highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as the nitro radical anion.[6][9][10] These cytotoxic metabolites induce significant oxidative stress within the parasite, leading to widespread cellular damage. The key downstream effects include DNA damage and the formation of covalent adducts with essential proteins and lipids, ultimately culminating in parasite death.[9][11] This parasite-specific activation pathway provides a basis for the selective toxicity of these compounds.
Quantitative Data on Antiprotozoal Activity
The following tables summarize the in vitro efficacy of various nitroindazole derivatives against key protozoan parasites. The data includes the half-maximal inhibitory concentration (IC50) against different parasite life cycle stages and, where available, the selectivity index (SI), which is a crucial measure of a compound's specificity for the parasite over host cells.
Table 1: Activity of Nitroindazole Derivatives against Trypanosoma cruzi
| Compound ID | Parasite Stage | IC50 (µM) | Reference Drug (IC50, µM) | Selectivity Index (SI) | Reference |
| Compound 16 | Epimastigotes | 0.49 | Benznidazole (BZ) (N/A) | >487.80 (on Amastigotes) | [1] |
| Intracellular Amastigotes | 0.41 | BZ (N/A) | >487.80 | [1] | |
| Compound 24 | Epimastigotes | 5.75 | BZ (N/A) | >170.94 (on Amastigotes) | [1] |
| Intracellular Amastigotes | 1.17 | BZ (N/A) | >170.94 | [1] | |
| Compound 11 | Epimastigotes | 1.00 - 8.75 | BZ (25.22) | >12.41 to >256 | [12][13] |
| Compound 12 | Epimastigotes | 1.00 - 8.75 | BZ (25.22) | >246.15 (on Amastigotes) | [12][13] |
| Intracellular Amastigotes | < 7 | BZ (0.57) | >246.15 | [12][13] | |
| Compound 17 | Epimastigotes | 1.00 - 8.75 | BZ (25.22) | >188.23 (on Amastigotes) | [12][13] |
| Intracellular Amastigotes | < 7 | BZ (0.57) | >188.23 | [12][13] | |
| Compound 5a | Epimastigotes | 1.1 ± 0.3 | Nifurtimox (N/A) | > Nifurtimox | [6] |
| Trypomastigotes | 5.4 ± 1.0 | Nifurtimox (N/A) | > Nifurtimox | [6] |
Table 2: Activity of Nitroindazole Derivatives against Leishmania spp.
| Compound ID | Parasite Species & Stage | IC50 (µM) | Reference Drug (IC50, µM) | Selectivity Index (SI) | Reference |
| VATR131 | L. amazonensis Amastigotes | 0.46 ± 0.01 | Amphotericin B (N/A) | 875 | [3][14] |
| NV6 | L. amazonensis Amastigotes | 0.43 | N/A | 71 | [15] |
| NV16 | L. amazonensis Amastigotes | 0.17 | N/A | 129 | [15] |
| Compound 4 | L. infantum Promastigotes | Strong to Moderate | Glucantime (N/A) | N/A | [2] |
| Compound 5 | L. infantum Promastigotes | Strong to Moderate | Glucantime (N/A) | N/A | [2] |
| Compound 11 | L. infantum Promastigotes | Strong to Moderate | Glucantime (N/A) | N/A | [2] |
| Compound 13 | L. infantum Promastigotes | Strong to Moderate | Glucantime (N/A) | N/A | [2] |
| Compound 13 | L. major Promastigotes | Active | Glucantime (N/A) | N/A | [2] |
Experimental Protocols
The evaluation of nitroindazole derivatives follows a standardized workflow, beginning with in vitro screening for antiparasitic activity and cytotoxicity, followed by mechanism-of-action studies and, for promising candidates, in vivo efficacy trials.
In Vitro Antileishmanial Activity Assay (Promastigotes)
This protocol outlines a common method for determining the inhibitory effect of compounds on the promastigote stage of Leishmania.[2]
-
Parasite Culture: Leishmania promastigotes (e.g., L. infantum, L. tropica, L. major) are cultured in a suitable medium (e.g., RPMI-1640) at 23°C until they reach the logarithmic growth phase.[2]
-
Plate Preparation: 100 µL of medium containing 2.5 x 10^6 promastigotes/mL is added to each well of a 96-well microtiter plate.[2]
-
Compound Addition: The test compounds, dissolved in a solvent like DMSO, are added to the wells in a series of six dilutions to achieve final concentrations typically up to 200 µg/mL. A reference drug (e.g., Glucantime) and a negative control (DMSO) are included.[2]
-
Incubation: The microplate is incubated for 72 hours at 23°C.[2]
-
Viability Assessment (MTT Assay): After incubation, a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated further to allow viable parasites to metabolize the MTT into a colored formazan product.
-
Data Analysis: The absorbance is read using a microplate spectrophotometer. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
In Vitro Activity Assay against Intracellular T. cruzi Amastigotes
This method is used to assess the efficacy of compounds against the clinically relevant intracellular replicative form of T. cruzi.[1]
-
Host Cell Culture: A suitable host cell line, such as murine macrophages or L929 fibroblasts, is seeded in 96-well plates and incubated to allow cell adherence.
-
Parasite Infection: The host cells are infected with bloodstream trypomastigotes. The plates are incubated to allow the parasites to invade the cells and transform into amastigotes.
-
Compound Treatment: After infection, the medium is replaced with fresh medium containing serial dilutions of the test compounds and a reference drug (e.g., Benznidazole).
-
Incubation: The plates are incubated for a period sufficient for amastigote replication (e.g., 48-72 hours).
-
Quantification: The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells, followed by microscopic counting, or by using a colorimetric assay with a substrate like chlorophenol red-β-D-galactopyranoside (CPRG), which is processed by a β-galactosidase-expressing parasite strain.[5]
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the dose-response curves.
In Vivo Efficacy in a Murine Model of Acute Chagas Disease
This protocol describes a general approach to evaluating the in vivo activity of promising compounds.[1]
-
Animal Model: Typically, BALB/c mice are used for this model.
-
Infection: Mice are infected intraperitoneally with a specific number of bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y strain).[1]
-
Treatment: Treatment with the nitroindazole derivative begins at a predetermined time post-infection, often at the onset of detectable parasitemia. The compound can be administered via various routes (e.g., oral gavage, intraperitoneal injection) at specific doses and schedules.[1]
-
Monitoring: Parasitemia is monitored regularly by collecting blood from the tail vein and counting the number of trypomastigotes using a Neubauer chamber. Animal survival and any signs of toxicity are also recorded daily.[1]
-
Endpoint Analysis: The efficacy of the treatment is assessed by comparing the parasitemia levels and survival rates of the treated groups with those of an untreated control group and a group treated with a reference drug like Benznidazole.[1] Reductions in peak parasitemia and increased survival are key indicators of efficacy.[1]
Conclusion
Nitroindazole derivatives, particularly those with a 5-nitro substitution, represent a highly promising class of compounds for the development of new antiprotozoal therapies. Their mechanism of action, which relies on parasite-specific bioreductive activation, offers a pathway to selective toxicity, a critical feature for any successful antimicrobial agent.[6][7] The extensive in vitro data consistently demonstrates potent activity against the clinically relevant stages of Trypanosoma cruzi and Leishmania species, with several derivatives showing efficacy superior to or comparable with current reference drugs.[1][3] While in vivo studies are less numerous, they have provided proof-of-concept for the therapeutic potential of this scaffold.[1][15] Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance these promising agents through the drug development pipeline and address the urgent need for safer and more effective treatments for neglected protozoan diseases.
References
- 1. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. ESR and electrochemical study of 5-nitroindazole derivatives with antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Therapeutic Potential of 1-Benzyl-5-nitro-1H-indazole: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Promising Heterocyclic Scaffold in Oncology and Infectious Diseases
The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific derivative, 1-Benzyl-5-nitro-1H-indazole, and its closely related analogues have emerged as compounds of significant interest, demonstrating considerable potential in the realms of cancer and antiprotozoal therapy. This technical guide provides a comprehensive overview of the current state of research, focusing on quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways to inform and guide future drug discovery and development efforts.
Antiprotozoal Activity: A Focus on Leishmaniasis
Derivatives of this compound have shown potent activity against various Leishmania species, the causative agents of leishmaniasis, a neglected tropical disease.[3] The primary mechanism of action for many nitroheterocyclic compounds involves the enzymatic reduction of the nitro group within the parasite, leading to the formation of cytotoxic radical species. In Leishmania, this bioactivation is often mediated by parasite-specific nitroreductases, such as NTR1 and NTR2.[4] This selective activation contributes to the compound's therapeutic window, minimizing toxicity to host cells.
Quantitative Antileishmanial Data
The in vitro efficacy of 3-alkoxy-1-benzyl-5-nitroindazole derivatives has been systematically evaluated against both the promastigote (insect stage) and amastigote (intracellular mammalian stage) forms of the parasite. The following tables summarize the 50% inhibitory concentrations (IC50), 50% cytotoxic concentrations (CC50) against mammalian cells, and the resulting selectivity index (SI), which is a crucial indicator of a compound's therapeutic potential (SI = CC50 / IC50).
| Compound | Substituent (R) at 3-alkoxy position | Target Organism | IC50 (µM) | CC50 (µM) against Mouse Peritoneal Macrophages | Selectivity Index (SI) | Reference |
| NV6 | -(CH₂)₃-N(CH₃)₂ | L. amazonensis | 0.4 ± 0.1 | 61 ± 6.9 | 152.5 | [3] |
| NV8 | -(CH₂)₂-N-piperidine | L. amazonensis | 0.3 ± 0.0 | >100 | >333.3 | [3] |
| NV6 | -(CH₂)₃-N(CH₃)₂ | L. infantum | 0.5 ± 0.1 | 61 ± 6.9 | 122 | [3] |
| NV8 | -(CH₂)₂-N-piperidine | L. infantum | 0.4 ± 0.1 | >100 | >250 | [3] |
| NV6 | -(CH₂)₃-N(CH₃)₂ | L. mexicana | 0.3 ± 0.0 | 61 ± 6.9 | 203.3 | [3] |
| NV8 | -(CH₂)₂-N-piperidine | L. mexicana | 0.3 ± 0.0 | >100 | >333.3 | [3] |
Table 1: In Vitro Antileishmanial Activity of 3-Alkoxy-1-benzyl-5-nitroindazole Derivatives against Promastigotes.
| Compound | Target Organism | IC50 (µM) | CC50 (µM) against Mouse Peritoneal Macrophages | Selectivity Index (SI) | Reference |
| NV6 | L. amazonensis | 0.7 ± 0.1 | 61 ± 6.9 | 87.1 | [3] |
| NV8 | L. amazonensis | 0.5 ± 0.1 | >100 | >200 | [3] |
| NV6 | L. infantum | 0.8 ± 0.2 | 61 ± 6.9 | 76.3 | [3] |
| NV8 | L. infantum | 0.6 ± 0.1 | >100 | >166.7 | [3] |
| NV6 | L. mexicana | 0.6 ± 0.1 | 61 ± 6.9 | 101.7 | [3] |
| NV8 | L. mexicana | 0.5 ± 0.1 | >100 | >200 | [3] |
Table 2: In Vitro Antileishmanial Activity of 3-Alkoxy-1-benzyl-5-nitroindazole Derivatives against Intracellular Amastigotes.
Experimental Protocol: In Vitro Antileishmanial Assays
The following provides a generalized protocol for determining the antileishmanial activity of test compounds.
1. Promastigote Viability Assay:
-
Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum at 26°C.
-
Assay Setup: In a 96-well plate, stationary phase promastigotes (approximately 1 x 10⁶ parasites/mL) are incubated with serial dilutions of the test compound. A positive control (e.g., Amphotericin B) and a negative control (vehicle, typically DMSO) are included.
-
Incubation: The plates are incubated for 48-72 hours at 26°C.
-
Viability Assessment: Parasite viability is determined using a colorimetric method, such as the resazurin reduction assay. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin. Fluorescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
2. Intracellular Amastigote Assay:
-
Macrophage Culture: Peritoneal macrophages are harvested from mice (e.g., BALB/c) and seeded in 24-well plates with coverslips. The cells are allowed to adhere for 2 hours at 37°C in a 5% CO₂ atmosphere.
-
Infection: Adhered macrophages are infected with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 4:1. After 4 hours of incubation, non-phagocytosed promastigotes are removed by washing.
-
Compound Treatment: Fresh medium containing serial dilutions of the test compound is added to the infected macrophages.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Microscopic Analysis: After incubation, the coverslips are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.
-
Data Analysis: The IC50 is calculated by comparing the number of amastigotes in treated versus untreated control wells.
3. Cytotoxicity Assay:
-
Cell Culture: Mouse peritoneal macrophages are cultured as described above.
-
Compound Treatment: The cells are incubated with the same serial dilutions of the test compound for 48 hours.
-
Viability Assessment: Cell viability is determined using the resazurin reduction assay.
-
Data Analysis: The CC50 value is determined from the dose-response curve.
Caption: Workflow for in vitro antileishmanial drug screening.
Anticancer Activity: Targeting Cell Proliferation and Survival
The indazole scaffold is a cornerstone in the development of modern anticancer therapeutics.[1] Various derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. The mechanisms of action are diverse, often involving the inhibition of key signaling pathways that regulate cell growth, apoptosis, and the cell cycle.[5][6]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of representative indazole derivatives against several human cancer cell lines. It is important to note that these are not this compound itself, but structurally related compounds that highlight the potential of the broader indazole class.
| Compound | Cancer Cell Line | Description | IC50 (µM) | Reference |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [5][7] |
| A549 | Lung Cancer | >50 | [5] | |
| PC-3 | Prostate Cancer | 27.61 | [5] | |
| Hep-G2 | Hepatoma | 11.23 | [5] | |
| HEK-293 | Normal Kidney Cells | 33.2 | [5][7] | |
| 5k | Hep-G2 | Hepatoma | 3.32 | [5] |
| HEK-293 | Normal Kidney Cells | 12.17 | [5] | |
| 4f | MCF-7 | Breast Cancer | 1.629 | [8] |
| 4i | MCF-7 | Breast Cancer | 1.841 | [8] |
Table 3: In Vitro Anticancer Activity of Representative Indazole Derivatives.
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[2]
Potential Signaling Pathways in Cancer
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on related indazole derivatives suggest potential targets. One promising indazole derivative, compound 6o , has been shown to induce apoptosis and affect the cell cycle in K562 leukemia cells. This activity is potentially mediated through the inhibition of anti-apoptotic Bcl-2 family members and modulation of the p53/MDM2 pathway.[5][6]
Caption: Proposed mechanism of apoptosis induction by an indazole derivative.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The data presented herein highlights the potent antileishmanial and anticancer activities of these molecules. The detailed experimental protocols provide a framework for further investigation and screening of new analogues.
Future research should focus on:
-
Synthesis and evaluation of this compound itself to establish a baseline of activity.
-
Structure-Activity Relationship (SAR) studies to optimize the potency and selectivity of these compounds.
-
In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways involved in their biological activity.
-
In vivo efficacy and pharmacokinetic studies to assess their therapeutic potential in animal models.
The versatility of the indazole scaffold, combined with the promising biological activities observed, makes this compound a compelling starting point for the development of novel and effective therapeutic agents.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Tautomeric Forms of 1-Benzyl-5-nitro-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of 1-benzyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Indazole derivatives are recognized for their wide range of biological activities, and understanding their tautomeric equilibria is crucial for rational drug design and development. This document details the structural aspects of the 1H- and 2H-tautomers, predicted spectroscopic data for their characterization, relevant experimental and computational protocols, and insights into their potential biological significance.
Introduction to Indazole Tautomerism
Indazole, a bicyclic aromatic heterocycle, can exist in two primary tautomeric forms: the 1H- and 2H-indazoles. The position of the proton on the pyrazole ring nitrogen significantly influences the electronic distribution, physicochemical properties, and biological activity of the molecule. Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1] However, the energy difference can be influenced by the nature and position of substituents on the indazole core. For N-substituted indazoles like this compound, the tautomerism is expressed through the existence of two distinct isomers: this compound and 2-benzyl-5-nitro-2H-indazole.
Structural and Spectroscopic Characterization
Predicted ¹H NMR Spectroscopic Data
The chemical shifts of the protons on the indazole ring are sensitive to the location of the benzyl group. In the 1H-tautomer, the N1-substitution results in a different electronic environment compared to the N2-substituted 2H-tautomer. The following table summarizes the predicted ¹H NMR chemical shifts for both tautomers in DMSO-d₆.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton | This compound (Predicted) | 2-Benzyl-5-nitro-2H-indazole (Predicted, based on analogs) |
| H3 | ~8.5 | ~8.9 |
| H4 | ~8.8 | ~7.9 |
| H6 | ~8.2 (dd) | ~8.1 (dd) |
| H7 | ~7.9 (d) | ~7.7 (d) |
| Benzyl-CH₂ | ~5.7 | ~5.8 |
| Benzyl-Ar-H | ~7.3-7.4 | ~7.3-7.4 |
Note: Predictions are based on known substituent effects and data from similar compounds, such as 5-nitro-3-phenyl-1H-indazole and 7-nitro-2-phenyl-2H-indazole.[2][3]
Predicted ¹³C NMR Spectroscopic Data
Carbon chemical shifts, particularly for the carbons within the pyrazole ring (C3, C3a, and C7a), are also indicative of the tautomeric form.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Carbon | This compound (Predicted) | 2-Benzyl-5-nitro-2H-indazole (Predicted, based on analogs) |
| C3 | ~135 | ~125 |
| C3a | ~122 | ~128 |
| C4 | ~120 | ~118 |
| C5 | ~142 | ~141 |
| C6 | ~119 | ~117 |
| C7 | ~111 | ~122 |
| C7a | ~141 | ~149 |
| Benzyl-CH₂ | ~52 | ~53 |
| Benzyl-C1' | ~137 | ~137 |
| Benzyl-C2'/C6' | ~128 | ~128 |
| Benzyl-C3'/C5' | ~129 | ~129 |
| Benzyl-C4' | ~128 | ~128 |
Note: These predictions are derived from the analysis of substituent effects on the indazole ring and comparison with data from related structures.[2][3]
Experimental and Computational Protocols
Synthesis of Tautomeric Forms
Synthesis of this compound:
This isomer can be synthesized via N-benzylation of 5-nitro-1H-indazole.
-
Materials: 5-nitro-1H-indazole, benzyl bromide, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
Dissolve 5-nitro-1H-indazole in the chosen solvent.
-
Add the base and stir the mixture at room temperature.
-
Add benzyl bromide dropwise to the reaction mixture.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures until completion (monitored by TLC).
-
The product is isolated by extraction and purified by column chromatography or recrystallization.
-
Synthesis of 2-Benzyl-5-nitro-2H-indazole:
The synthesis of the 2H-isomer is more challenging due to the thermodynamic preference for the 1H-isomer. However, several methods for the synthesis of 2H-indazoles can be adapted.[4][5] One plausible approach is the reductive cyclization of an ortho-imino-nitrobenzene derivative.
-
Materials: 2-nitro-5-nitrobenzaldehyde, benzylamine, and a reducing agent (e.g., tri-n-butylphosphine).
-
Procedure:
-
Condensation of 2-nitro-5-nitrobenzaldehyde with benzylamine to form the corresponding ortho-imino-nitrobenzene.
-
Reductive cyclization of the intermediate using a suitable reducing agent to yield 2-benzyl-5-nitro-2H-indazole.
-
Purification of the product is typically achieved through column chromatography.
-
Spectroscopic Analysis for Tautomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for distinguishing between the 1H- and 2H-tautomers in solution.
-
¹H NMR: The chemical shift of H3 is expected to be significantly different between the two isomers. Additionally, the protons on the benzene ring of the indazole core (H4, H6, and H7) will exhibit distinct chemical shifts and coupling patterns.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C3a, and C7a) are highly diagnostic. The difference in the chemical shifts of these carbons between the two tautomers can provide unambiguous identification.
-
2D NMR: Techniques such as HSQC and HMBC can be employed to confirm the assignments of proton and carbon signals and to establish the connectivity within the molecule, further solidifying the structural elucidation of each tautomer.
Computational Chemistry for Stability Analysis
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers.
-
Methodology:
-
The geometries of both this compound and 2-benzyl-5-nitro-2H-indazole are optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6]
-
Frequency calculations are performed to confirm that the optimized structures are true energy minima.
-
The electronic energies and Gibbs free energies of both tautomers are calculated to determine their relative stabilities. Solvation effects can be included using a continuum model such as the Polarizable Continuum Model (PCM).
-
Biological Context and Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the biological activity of nitro-containing heterocyclic compounds, particularly in the context of cancer and parasitic diseases, is often attributed to the bioreduction of the nitro group.[7][8]
The proposed mechanism of action involves the enzymatic reduction of the nitro group by nitroreductases present in cancer cells or parasites. This reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can induce oxidative stress, leading to cellular damage through various mechanisms, including DNA strand breaks and lipid peroxidation.[9] This ultimately triggers apoptotic cell death in the target cells.
Indazole derivatives have been investigated as inhibitors of various protein kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival.[10] It is plausible that this compound could also exert its biological effects through the modulation of such pathways, although further research is required to confirm this.
Conclusion
The tautomerism of this compound represents a critical aspect of its chemical and biological profile. The differentiation between the 1H- and 2H-tautomers can be effectively achieved through a combination of synthetic strategies, detailed spectroscopic analysis, and computational modeling. The predicted NMR data and outlined experimental and computational protocols in this guide provide a solid framework for researchers to investigate the tautomeric properties of this and related indazole derivatives. A deeper understanding of the tautomeric equilibrium and the biological mechanism of action will be instrumental in the future development of novel indazole-based therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
- 6. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
Physicochemical Characteristics of 1-Benzyl-5-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-Benzyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles available data on its properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation.
Core Physicochemical Data
This compound is a derivative of 5-nitroindazole, a scaffold known to be present in compounds with a range of biological activities, including antiprotozoal and antimicrobial effects.[1][2] The addition of a benzyl group at the N-1 position can significantly influence its physicochemical properties and biological interactions.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N₃O₂ | [3] |
| Molecular Weight | 253.26 g/mol | [3] |
| CAS Number | 23856-20-4 | [3][4] |
| Appearance | Predicted: Yellowish solid | General knowledge |
| Melting Point | Data not available. For the related isomer, 1-benzyl-6-nitro-1H-indazole, the melting point is 118 °C (391 K).[5] | [5] |
| Boiling Point | Data not available | |
| Solubility | Data not available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |
| pKa | Data not available |
Spectroscopic and Analytical Data
Detailed spectroscopic data for this compound is not widely published. The following table provides predicted and comparative data based on the analysis of the parent compound, 5-nitroindazole, and the closely related isomer, 1-benzyl-6-nitro-1H-indazole.
Table 2: Spectroscopic Data for this compound and Related Compounds
| Technique | Data for this compound (Predicted/Comparative) |
| ¹H NMR (CDCl₃, 300 MHz) | Predicted shifts (δ, ppm): ~8.8 (d, H-4), ~8.3 (dd, H-6), ~7.6 (d, H-7), ~7.3-7.4 (m, 5H, benzyl), ~5.6 (s, 2H, CH₂). This is based on the known deshielding effect of the nitro group and the typical shifts for the benzyl group protons. For comparison, 1-benzyl-6-nitro-1H-indazole shows: 8.8 (d, H-7), 8.35 (d, H-3), 8.01 (dd, H-4), 7.9 (dd, H-5), 7.22-7.29 (m, 5H, benzyl), 5.83 (s, 2H, CH₂).[5] |
| ¹³C NMR (CDCl₃, 75 MHz) | Predicted shifts (δ, ppm): ~140-145 (C-5), ~135 (C-benzyl ipso), ~129, ~128, ~127 (C-benzyl), ~120-130 (C-indazole), ~53 (CH₂). For comparison, 1-benzyl-6-nitro-1H-indazole shows: 146.5, 138.5, 134.5, 129.9, 128.0, 127.9, 127.2, 122.8, 115.5, 107.3 (aromatic carbons), 52.5 (CH₂).[5] |
| Mass Spectrometry (MS) | Expected [M+H]⁺ = 254.0924. The molecular ion peak (M⁺) would be observed at m/z 253. |
| Infrared (IR) Spectroscopy | Expected characteristic peaks (cm⁻¹): ~1520 and ~1340 for the asymmetric and symmetric stretching of the nitro group (NO₂), ~3100-3000 for aromatic C-H stretching, and ~1600 for C=C stretching. |
Experimental Protocols
The synthesis of this compound can be achieved in a two-step process: the synthesis of the 5-nitroindazole precursor followed by N-benzylation.
Synthesis of 5-nitro-1H-indazole
This protocol is adapted from a known procedure for the synthesis of 5-nitroindazole.[6]
Materials:
-
2-Amino-5-nitrotoluene
-
Glacial acetic acid
-
Sodium nitrite
-
Deionized water
-
Methanol
-
Decolorizing charcoal
Procedure:
-
In a suitable round-bottom flask equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L).
-
Prepare a solution of sodium nitrite (0.36 mol) in deionized water (60 mL).
-
Cool the solution of 2-amino-5-nitrotoluene to 15-20 °C in an ice bath.
-
Add the sodium nitrite solution all at once to the cooled, stirring solution. Ensure the temperature does not exceed 25 °C.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the reaction mixture under reduced pressure on a steam bath.
-
Add 200 mL of water to the residue and transfer to a beaker, stirring to form a slurry.
-
Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90 °C.
-
For purification, recrystallize the crude material from boiling methanol with the addition of decolorizing charcoal.
-
Filter the hot solution and allow it to cool to obtain pale yellow needles of 5-nitroindazole. Dry the crystals.
N-Benzylation of 5-nitro-1H-indazole
This is a general procedure for the N-alkylation of indazoles.[7]
Materials:
-
5-nitro-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 5-nitro-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Characterization Protocol
Procedure:
-
Melting Point: Determine the melting point of the purified product using a standard melting point apparatus.
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: Obtain a mass spectrum of the product to confirm its molecular weight.
-
IR Spectroscopy: Acquire an infrared spectrum of the product to identify characteristic functional groups.
Visualized Workflows
The following diagrams illustrate the logical progression of the synthesis and characterization of this compound.
Biological Significance
While specific biological activities for this compound are not extensively documented, the 5-nitroindazole scaffold is a key feature in various compounds with demonstrated pharmacological effects. Derivatives of 5-nitroindazole have shown promise as antiprotozoal agents, exhibiting activity against parasites such as Trypanosoma cruzi and Leishmania species.[1][8] The introduction of different substituents on the indazole ring, such as the benzyl group, is a common strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties.[1] Further research is warranted to explore the full biological potential of this compound.
References
- 1. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 23856-20-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Antileishmanial Assay for 1-Benzyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leishmaniasis remains a significant global health problem with limited therapeutic options, necessitating the discovery of new, effective, and safe drugs.[1][2][3] Nitroaromatic compounds, such as indazole derivatives, have emerged as a promising class of molecules with potent antiprotozoal activity.[4][5][6] This document provides a detailed protocol for the in vitro evaluation of 1-Benzyl-5-nitro-1H-indazole against both the extracellular promastigote and intracellular amastigote stages of Leishmania species. The described assays are fundamental for determining the compound's inhibitory concentration (IC50), its cytotoxicity against host cells (CC50), and its selectivity index (SI), which are critical parameters in the early stages of drug discovery.[7] The proposed mechanism of action for nitro-containing compounds involves the generation of reactive oxygen species, leading to parasite death, a pathway that will be visually represented.[8]
Data Presentation: Antileishmanial Activity and Cytotoxicity
The efficacy of this compound and related nitroindazole derivatives is summarized below. These values are essential for assessing the compound's potential as a viable antileishmanial candidate.
Table 1: In Vitro Antileishmanial Activity of Nitroindazole Derivatives against Leishmania Promastigotes.
| Compound | Leishmania Species | IC50 (µM) | Reference Compound (IC50 µM) |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis | <1 | Amphotericin B (Not specified) |
| NV6 (3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine) | L. amazonensis | Not specified | Not specified |
| NV8 | L. amazonensis | Not specified | Not specified |
| 3-chloro-6-nitro-1H-indazole derivative (Compound 5) | L. infantum | 4 | Not specified |
| 3-chloro-6-nitro-1H-indazole derivative (Compound 11) | L. infantum | 6 | Not specified |
Table 2: In Vitro Antileishmanial Activity of Nitroindazole Derivatives against Intracellular Leishmania Amastigotes.
| Compound | Leishmania Species | IC50 (µM) | Reference Compound (IC50 µM) |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis | 0.46 ± 0.01 | Amphotericin B (Not specified) |
| NV6 (3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine) | L. amazonensis | 0.43 | Not specified |
| NV6 | L. infantum | 3.8 | Not specified |
| NV6 | L. mexicana | Not specified | Not specified |
| NV16 (1-benzyl-5-nitro-3-((5-(piperidin-1-yl)pentyl)oxy)-1H-indazole) | L. amazonensis | 0.17 | Not specified |
Table 3: Cytotoxicity and Selectivity Index of Nitroindazole Derivatives.
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50 amastigote) |
| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Mouse peritoneal macrophages | >400 | 875 |
| NV6 (3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine) | Mouse peritoneal macrophages | Not specified | 71 (L. amazonensis) |
| NV6 | Mouse peritoneal macrophages | Not specified | 16 (L. infantum) |
| NV16 (1-benzyl-5-nitro-3-((5-(piperidin-1-yl)pentyl)oxy)-1H-indazole) | Mouse peritoneal macrophages | Not specified | 129 (L. amazonensis) |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Parasite and Cell Culture
-
Leishmania Promastigote Culture: Leishmania species (e.g., L. donovani, L. amazonensis) promastigotes are cultured in M199 or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[9] Cultures are maintained at 24-26°C.[10][11]
-
Macrophage Cell Culture: Murine macrophage cell lines (e.g., J774.A1, RAW 264.7) or primary peritoneal macrophages are used.[2][12] Cells are cultured in RPMI-1640 or DMEM medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[12]
In Vitro Anti-promastigote Assay
This assay determines the direct effect of the compound on the parasite's extracellular stage.
-
Preparation: Harvest log-phase promastigotes and adjust the density to 1 x 10^6 parasites/mL in fresh culture medium.
-
Compound Dilution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Assay Plate Setup: Dispense 100 µL of the parasite suspension into each well of a 96-well microtiter plate. Add 100 µL of the diluted compound to each well in triplicate. Include wells with parasites only (negative control) and a reference drug like Amphotericin B (positive control).
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment: Add 20 µL of a resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.[2] Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration using a suitable software (e.g., GraphPad Prism).
In Vitro Anti-amastigote Assay
This assay evaluates the compound's efficacy against the clinically relevant intracellular stage of the parasite.
-
Macrophage Seeding: Seed macrophages (e.g., J774.A1) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C with 5% CO2.[13]
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[9] Incubate for 24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: Wash the wells with pre-warmed PBS or medium to remove non-phagocytosed promastigotes.[9]
-
Compound Addition: Add fresh medium containing serial dilutions of this compound to the infected macrophages.
-
Incubation: Incubate the plates for an additional 72 hours at 37°C with 5% CO2.
-
Quantification of Intracellular Parasites: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy. Alternatively, use a fluorometric method with parasites expressing a fluorescent protein or a colorimetric assay like resazurin.[9]
-
Data Analysis: Calculate the IC50 value as described for the anti-promastigote assay.
Cytotoxicity Assay
This assay determines the toxicity of the compound to the host cells.
-
Cell Seeding: Seed macrophages in a 96-well plate as described for the anti-amastigote assay.
-
Compound Addition: Add serial dilutions of this compound to the non-infected macrophages.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Viability Assessment: Perform an MTT or resazurin assay to assess cell viability.[9][12][14] For the MTT assay, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[9] Then, solubilize the formazan crystals with 100 µL of DMSO or a similar solvent and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration. The Selectivity Index (SI) is then calculated as the ratio of CC50 to the anti-amastigote IC50.[7]
Visualizations
Experimental Workflow
Caption: Workflow for in vitro antileishmanial screening.
Proposed Mechanism of Action for Nitro-containing Compounds
Caption: Activation of nitro compounds in Leishmania.
References
- 1. Exploring novel nitrofuranyl sulfonohydrazides as anti‐Leishmania and anti‐cancer agents: Synthesis, in vitro efficacy and hit identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of nitro-heterocyclic derivatives against Leishmania (Leishmania) infantum promastigotes and intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic, in-silico and in vitro studies with nitrofurans reveal potent leishmanicidal activity and inhibition of trypanothione reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.nyu.edu [med.nyu.edu]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of 1-Benzyl-5-nitro-1H-indazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-5-nitro-1H-indazole is a heterocyclic aromatic compound belonging to the indazole class of molecules. Various substituted indazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potential antitumor, antiprotozoal, and anti-inflammatory properties. The evaluation of the cytotoxic potential of these compounds is a critical first step in the drug discovery process, helping to identify promising therapeutic candidates and understand their mechanisms of action.
These application notes provide a guide to assessing the cytotoxicity of this compound and its derivatives using common in vitro cell viability assays. While specific cytotoxicity data for the parent compound, this compound, is not extensively available in the public domain, this document summarizes reported data for several of its derivatives to serve as a reference. Detailed protocols for widely used cytotoxicity assays are provided, along with diagrams to illustrate the experimental workflow and a potential signaling pathway involved in cytotoxicity.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the mean cytotoxic concentration (CC50) of various 3-alkoxy-1-benzyl-5-nitroindazole derivatives against mouse peritoneal macrophages, as determined by a resazurin-based cell viability assay.[1] This data is crucial for determining the selectivity of the compounds for a target cell type (e.g., cancer cells or pathogens) over healthy mammalian cells.
Table 1: In Vitro Cytotoxicity of 3-Alkoxy-1-benzyl-5-nitroindazole Derivatives against Mouse Peritoneal Macrophages [1]
| Compound ID | Mean Cytotoxic Concentration (CC50) in µM (± SD) |
| NV1 | > 20 |
| NV2 | > 20 |
| NV3 | > 20 |
| NV4 | 15.4 ± 2.6 |
| NV5 | > 20 |
| NV6 | 10.4 ± 0.7 |
| NV7 | > 20 |
| NV8 | > 20 |
| NV9 | > 20 |
| NV11 | 5.4 ± 0.9 |
| NV12 | 8.1 ± 1.2 |
| NV14 | 8.9 ± 0.9 |
| NV17 | 8.7 ± 1.1 |
SD: Standard Deviation
Key Experimental Protocols
Three common and robust methods for assessing cell viability and cytotoxicity are the MTT, Resazurin, and LDH assays. The choice of assay depends on the specific research question, cell type, and available equipment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[2] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The intensity of the purple color, measured spectrophotometrically, is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Remove the culture medium from the wells and add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well.[2]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[2]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Resazurin (AlamarBlue) Assay
The Resazurin assay is a fluorescent/colorimetric assay that also measures metabolic activity.[5][6] In viable cells, intracellular reductases convert the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is recommended to use opaque-walled plates for fluorescence measurements to minimize background.[5]
-
Resazurin Addition: Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL in DPBS).[5] Add 20 µL of the resazurin solution to each well containing 100 µL of cell culture medium.[5]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[5]
-
Fluorescence/Absorbance Measurement: Measure the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5] Alternatively, absorbance can be measured at 570 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability based on the fluorescence or absorbance readings, comparing treated cells to untreated controls.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8] This assay is an indicator of cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls on each plate:[9]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100).
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[8]
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[10] Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[8]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Absorbance Measurement: Add a stop solution if required by the kit and measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and spontaneous release values from the experimental values and normalizing to the maximum release control.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathway: Intrinsic Apoptosis
While the precise mechanism of cytotoxicity for this compound is not definitively established, many cytotoxic compounds induce programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism.
Caption: A generalized intrinsic apoptosis signaling pathway.
References
- 1. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. labbox.es [labbox.es]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
One-Pot Synthesis of 1-Aryl-5-nitro-1H-indazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the efficient one-pot synthesis of 1-aryl-5-nitro-1H-indazoles, a class of compounds of significant interest in medicinal chemistry and drug discovery. The methodologies outlined are based on a domino reaction involving nucleophilic aromatic substitution (SNAr) and are optimized for high yields and operational simplicity. Two primary protocols are presented, tailored for syntheses starting from either substituted acetophenones or benzaldehydes.
Introduction
1-Aryl-1H-indazoles are recognized as privileged scaffolds in pharmaceutical chemistry due to their presence in a wide array of biologically active molecules. The 5-nitro-substituted derivatives, in particular, serve as versatile intermediates for further functionalization. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant chemical waste. The one-pot procedures described herein offer a streamlined and efficient alternative, minimizing laboratory operations and improving overall efficiency.[1]
The synthesis strategy involves the formation of an arylhydrazone from a 2-fluoro-5-nitro-substituted carbonyl compound and an arylhydrazine, followed by a base-mediated intramolecular SNAr cyclization to yield the desired 1-aryl-5-nitro-1H-indazole. The protocols have been optimized for both acetophenone and benzaldehyde derivatives, with the former amenable to a domino process and the latter requiring a sequential addition of reagents for optimal results.[1][2][3]
Data Presentation
The following tables summarize the yields of 1-aryl-5-nitro-1H-indazoles synthesized using the one-pot protocols, demonstrating the scope of the reaction with various arylhydrazines.
Table 1: One-Pot Synthesis of 3-Methyl-1-aryl-5-nitro-1H-indazoles from 2'-Fluoro-5'-nitroacetophenone
| Entry | Aryl Group (Ar) | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 11a | 4 | 95 |
| 2 | 2-Methoxyphenyl | 11b | 6 | 82 |
| 3 | 4-Chlorophenyl | 11g | 3 | 93 |
| 4 | 2,4-Dichlorophenyl | 11h | 5 | 88 |
Yields are based on the starting acetophenone.[1]
Table 2: One-Pot Synthesis of 1-Aryl-5-nitro-1H-indazoles from 2-Fluoro-5-nitrobenzaldehyde
| Entry | Aryl Group (Ar) | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 12a | 2.5 | 72 |
| 2 | 3-Methoxyphenyl | 12c | 3 | 67 |
| 3 | 4-Chlorophenyl | 12g | 2 | 70 |
| 4 | 2,4-Dichlorophenyl | 12h | 2 | 70 |
| 5 | 3-(Trifluoromethyl)phenyl | 12i | 3.5 | 65 |
| 6 | 4-Cyanophenyl | 12k | 4 | 60 |
Yields are based on the starting benzaldehyde.[1]
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: One-Pot Domino Synthesis from 2'-Fluoro-5'-nitroacetophenone
This procedure is suitable for the synthesis of 3-methyl-1-aryl-5-nitro-1H-indazoles.
Procedure:
-
To a stirred solution of the 2'-fluoro-5'-nitroacetophenone (1.0 mmol) in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (5 mL), add powdered 4 Å molecular sieves (30 wt % relative to the acetophenone), the desired arylhydrazine hydrochloride (3.0 mmol), and potassium carbonate (K₂CO₃) (3.0 mmol).
-
Heat the reaction mixture to 90 °C.
-
Maintain stirring at 90 °C for the time indicated in Table 1, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water and then with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure 3-methyl-1-aryl-5-nitro-1H-indazole.[1]
Protocol 2: One-Pot Step-Wise Synthesis from 2-Fluoro-5-nitrobenzaldehyde
This procedure is optimized for the synthesis of 1-aryl-5-nitro-1H-indazoles.
Procedure:
-
To a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMPU (5 mL), add powdered 4 Å molecular sieves (30 wt % relative to the benzaldehyde) and the desired arylhydrazine hydrochloride (2.0 mmol).
-
Heat the mixture to 90 °C and stir for 1.5 hours to allow for the formation of the hydrazone.
-
After 1.5 hours, add potassium carbonate (K₂CO₃) (2.0 mmol) to the reaction mixture.
-
Continue stirring at 90 °C for the time indicated in Table 2, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1 (steps 5-8) to isolate the pure 1-aryl-5-nitro-1H-indazole.[1]
Visualizations
The following diagrams illustrate the logical workflow of the one-pot synthesis methods.
Caption: Domino one-pot synthesis workflow from acetophenone.
References
Application Notes and Protocols: 1-Benzyl-5-nitro-1H-indazole in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the efficient exploration of chemical space to identify novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," which can serve as starting points for the development of more potent and selective drug candidates. The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds, including several approved kinase inhibitors. 1-Benzyl-5-nitro-1H-indazole, a derivative of the indazole core, presents an interesting candidate for FBDD campaigns targeting various protein classes, particularly protein kinases.
These application notes provide a comprehensive overview of the utility of this compound in FBDD, including its physicochemical properties, rationale for its use, and detailed protocols for experimental screening and characterization.
Physicochemical Properties of this compound
A thorough understanding of a fragment's physicochemical properties is crucial for successful FBDD. These properties influence a fragment's solubility, binding characteristics, and potential for optimization into a drug-like lead molecule. The key properties of this compound are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₁N₃O₂ | - |
| Molecular Weight | 253.26 g/mol | - |
| CAS Number | 23856-20-4 | - |
| Predicted LogP | 2.9 - 3.5 | Computational Prediction |
| Predicted Aqueous Solubility | Low (µg/mL range) | Computational Prediction |
| Heavy Atom Count | 19 | - |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 2 | - |
Note: LogP and aqueous solubility are predicted values and should be experimentally verified.
Rationale for Use in Fragment-Based Drug Design
The selection of this compound as a fragment for screening campaigns is supported by several key factors:
-
Privileged Scaffold: The indazole ring is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets, particularly the ATP-binding site of protein kinases.[1]
-
Vector for Growth: The benzyl group at the N1 position and the potential for modification on the benzene ring provide clear vectors for chemical elaboration, allowing for the "growing" of the fragment into a more potent lead compound.
-
Potential for Kinase Inhibition: Numerous indazole derivatives have been developed as potent and selective kinase inhibitors. The core structure can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[2][3]
-
Modulation of Physicochemical Properties: The nitro group, while potentially a concern for toxicity in later stages, can be readily modified to other functional groups to fine-tune the electronic and solubility properties of the molecule during lead optimization.
Target Focus: Protein Kinases and the PDK1 Signaling Pathway
Protein kinases are a major class of drug targets, particularly in oncology. The indazole scaffold has shown significant promise in the development of kinase inhibitors. One such kinase, 3-phosphoinositide-dependent protein kinase 1 (PDK1), is a master regulator in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[2][4] The inhibition of PDK1 is a promising therapeutic strategy.
Below is a diagram illustrating the central role of PDK1 in the PI3K/AKT signaling cascade.
Experimental Protocols
Successful fragment screening requires robust and sensitive biophysical techniques. The following are generalized protocols for screening this compound against a protein target, which should be optimized for the specific target and instrumentation.
Protocol 1: Fragment Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for detecting weak fragment binding and can provide structural information on the binding site. Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.
1. Materials and Reagents:
-
¹⁵N-labeled target protein
-
This compound (stock solution in DMSO-d₆)
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)
-
NMR tubes
2. Procedure:
-
Protein Preparation: Prepare a 50-100 µM solution of the ¹⁵N-labeled target protein in the NMR buffer.
-
Fragment Stock Preparation: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO-d₆.
-
NMR Data Acquisition (Reference Spectrum): Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.
-
NMR Data Acquisition (with Fragment): Add a small aliquot of the fragment stock solution to the protein sample to a final concentration typically in the range of 100 µM to 1 mM. The final DMSO concentration should be kept low and consistent across all samples (e.g., <1%).
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Overlay the reference spectrum with the spectrum of the protein-fragment mixture. Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum indicate binding of the fragment to those residues.
Workflow Diagram for NMR Screening:
Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time detection of binding events and can be used to determine binding kinetics and affinity.
1. Materials and Reagents:
-
Purified target protein
-
This compound (stock solution in DMSO)
-
SPR sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
2. Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry or other appropriate methods.
-
Fragment Solution Preparation: Prepare a series of dilutions of this compound in running buffer. The DMSO concentration should be matched in the running buffer to minimize bulk refractive index effects.
-
Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).
-
Data Acquisition: Monitor the change in response units (RU) over time.
-
Data Analysis: Subtract the reference channel data from the active channel data. Analyze the steady-state responses to determine the binding affinity (K_D) or the association and dissociation rates to determine the kinetics of binding.
Workflow Diagram for SPR Screening:
Protocol 3: Fragment Screening using X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, offering invaluable insights for structure-based drug design.
1. Materials and Reagents:
-
High-quality crystals of the target protein
-
This compound (stock solution in a suitable solvent)
-
Cryoprotectant solution
2. Procedure:
-
Crystal Soaking: Soak the protein crystals in a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period (minutes to hours).
-
Cryo-cooling: Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.
-
Binding Site Analysis: Analyze the electron density maps to confirm the presence and binding mode of the fragment in the protein's binding site.
Workflow Diagram for X-ray Crystallography Screening:
Conclusion
This compound represents a promising starting point for fragment-based drug design campaigns, particularly for targeting protein kinases. Its indazole core provides a well-validated scaffold for interaction with ATP-binding sites, while the benzyl and nitro groups offer opportunities for chemical modification to improve potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in these application notes provide a framework for screening and characterizing the binding of this fragment to target proteins, thereby facilitating its progression in a drug discovery pipeline. As with any FBDD project, experimental validation of predicted properties and binding interactions is essential for success.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a potent and highly selective PDK1 inhibitor via fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzyl-5-nitro-1H-indazole in Corrosion Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-Benzyl-5-nitro-1H-indazole as a corrosion inhibitor, with a focus on its application for mild steel in acidic environments. The provided protocols are based on established methodologies for evaluating corrosion inhibitor performance and can be adapted for specific research needs.
Introduction
Organic heterocyclic compounds are a focal point in the development of corrosion inhibitors due to their ability to adsorb onto metal surfaces and mitigate corrosive processes. This compound, a derivative of indazole, is a promising candidate for corrosion inhibition, leveraging the synergistic effects of the indazole ring, the benzyl group, and the nitro functional group to form a protective barrier on the metal surface. These notes detail the experimental procedures and data interpretation for assessing the efficacy of this compound.
While specific data for this compound is not extensively available in the public domain, the following protocols and data tables are based on studies of a closely related positional isomer, 1-benzyl-6-nitro-1H-indazole. Researchers should consider these as a strong starting point, with the understanding that optimization for the 5-nitro isomer may be required. The methodologies presented are standard in the field of corrosion science.
Quantitative Data Summary
The following tables summarize the typical quantitative data obtained from corrosion inhibition studies of indazole derivatives. The data presented here is illustrative and based on the performance of the related compound, 1-benzyl-6-nitro-1H-indazole, in 1M HCl solution.
Table 1: Gravimetric Measurement Data
| Inhibitor Concentration (mL/L) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 25.4 | - |
| 2 | 5.1 | 80.0 |
| 4 | 2.8 | 89.0 |
| 6 | 1.5 | 94.1 |
| 8 | 0.8 | 96.8 |
| 10 | 0.5 | 97.7[1] |
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor Concentration (mL/L) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -480 | 1200 | 75 | -150 | - |
| 2 | -495 | 240 | 70 | -145 | 80.0 |
| 4 | -505 | 132 | 68 | -142 | 89.0 |
| 6 | -510 | 71 | 65 | -140 | 94.1 |
| 8 | -515 | 38 | 62 | -138 | 96.8 |
| 10 | -520 | 28 | 60 | -135 | 97.7 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (mL/L) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 200 | - |
| 2 | 250 | 100 | 80.0 |
| 4 | 455 | 55 | 89.0 |
| 6 | 847 | 30 | 94.1 |
| 8 | 1563 | 18 | 96.8 |
| 10 | 2174 | 12 | 97.7 |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition properties of this compound.
Gravimetric (Weight Loss) Method
This method determines the corrosion rate by measuring the weight loss of a metal specimen after immersion in a corrosive solution with and without the inhibitor.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Analytical balance (±0.1 mg accuracy)
-
Abrasive papers of various grades (e.g., 180, 400, 800, 1200 grit)
-
Degreasing solvent (e.g., acetone, ethanol)
-
Drying oven
-
Corrosive medium (e.g., 1M HCl)
-
This compound inhibitor solutions of varying concentrations
-
Water bath or thermostat for temperature control
Procedure:
-
Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.
-
Degrease the coupons by washing with acetone and then ethanol.
-
Dry the coupons in an oven at 60°C for 15 minutes and then cool them in a desiccator.
-
Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Immerse the coupons in the corrosive solution with and without different concentrations of this compound.
-
Maintain the solution at a constant temperature for a specified immersion period (e.g., 6 hours).
-
After the immersion period, remove the coupons from the solutions.
-
Carefully wash the coupons with a stream of distilled water and a soft brush to remove corrosion products.
-
Rinse with acetone and dry as before.
-
Weigh the coupons again to determine the final weight (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 * ΔW) / (A * t * ρ)
-
Where: ΔW is the weight loss in mg, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
-
IE% = [(CR_blank - CR_inh) / CR_blank] * 100
-
Where: CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inh is the corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Measurements
Electrochemical methods provide rapid and sensitive techniques for evaluating corrosion inhibition. These are typically performed using a three-electrode cell setup connected to a potentiostat.
Electrochemical Cell Setup:
-
Working Electrode (WE): A mild steel specimen with a defined exposed surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): A platinum or graphite rod of a large surface area.
3.2.1. Potentiodynamic Polarization
This technique measures the current response of the working electrode to a controlled change in its potential.
Procedure:
-
Prepare the working electrode as described in the gravimetric method (polishing, degreasing, and drying).
-
Assemble the three-electrode cell with the corrosive solution containing the desired concentration of the inhibitor.
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency using the equation:
-
IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100
-
Where: icorr_blank is the corrosion current density in the absence of the inhibitor, and icorr_inh is the corrosion current density in the presence of the inhibitor.
-
-
3.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Procedure:
-
Use the same three-electrode cell setup and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Plot the data as a Nyquist plot (imaginary impedance vs. real impedance).
-
Model the Nyquist plot using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct). The diameter of the semicircle in the Nyquist plot is approximately equal to Rct.
-
Calculate the inhibition efficiency using the equation:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
Where: Rct_blank is the charge transfer resistance in the absence of the inhibitor, and Rct_inh is the charge transfer resistance in the presence of the inhibitor.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating a corrosion inhibitor.
Caption: General experimental workflow for corrosion inhibitor evaluation.
Corrosion Inhibition Mechanism
The diagram below illustrates the logical relationship in the mechanism of corrosion inhibition by an organic inhibitor like this compound.
Caption: Logical flow of the corrosion inhibition mechanism.
References
Application Notes and Protocols for Evaluating the Anticancer Activity of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for evaluating the in vitro anticancer activity of novel indazole derivatives. Detailed experimental protocols for key assays are provided, along with templates for data presentation and visualizations of experimental workflows and relevant signaling pathways.
Introduction to Indazole Derivatives in Cancer Research
Indazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Several indazole-based drugs, such as axitinib, pazopanib, and entrectinib, have been approved for cancer therapy, primarily functioning as kinase inhibitors.[1][3][4] These agents target various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, including those mediated by vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and Aurora kinases.[2][3] The evaluation of new indazole derivatives, therefore, requires a systematic approach to characterize their cytotoxic and cytostatic effects, as well as to elucidate their mechanism of action.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of the anticancer activity of indazole derivatives.
Caption: A flowchart illustrating the key experimental stages for assessing the anticancer properties of indazole derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the indazole derivatives in culture medium.
-
After 24 hours of cell seeding, gently remove the medium and add 100 µL of the medium containing various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (e.g., 0.5% DMSO) and untreated control wells.[6]
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
Data Presentation:
| Indazole Derivative | Concentration (µM) | Absorbance (570 nm) | % Cell Viability | IC50 (µM) |
| Compound X | 0 (Control) | 1.25 ± 0.08 | 100 | rowspan="5">Calculated Value |
| 1 | 1.02 ± 0.05 | 81.6 | ||
| 10 | 0.63 ± 0.04 | 50.4 | ||
| 50 | 0.25 ± 0.02 | 20.0 | ||
| 100 | 0.15 ± 0.01 | 12.0 | ||
| Compound Y | 0 (Control) | 1.28 ± 0.09 | 100 | rowspan="5">Calculated Value |
| 1 | 1.15 ± 0.07 | 89.8 | ||
| 10 | 0.88 ± 0.06 | 68.8 | ||
| 50 | 0.45 ± 0.03 | 35.2 | ||
| 100 | 0.28 ± 0.02 | 21.9 |
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[8]
Protocol:
-
Cell Treatment and Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and quadrants.[9]
-
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| Compound X (IC50) | 45.8 ± 3.5 | 35.1 ± 2.8 | 15.6 ± 1.9 | 3.5 ± 0.7 |
| Compound Y (IC50) | 52.3 ± 4.1 | 28.9 ± 3.2 | 14.2 ± 2.5 | 4.6 ± 0.9 |
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the indazole derivative at its IC50 concentration for 24 hours.
-
Harvest the cells and wash once with PBS.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 60.5 ± 3.2 | 25.3 ± 1.8 | 14.2 ± 1.5 |
| Compound X (IC50) | 35.8 ± 2.9 | 20.1 ± 2.1 | 44.1 ± 3.5 |
| Compound Y (IC50) | 55.7 ± 4.0 | 30.5 ± 2.7 | 13.8 ± 1.9 |
Western Blotting for Mechanistic Studies
Western blotting is used to detect specific proteins in a sample and can provide insights into the mechanism of action of the indazole derivatives by assessing their impact on key signaling proteins.[14][15] For instance, the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) or cell cycle regulation can be examined.[4]
Protocol:
-
Protein Extraction:
-
Treat cells with the indazole derivative for the desired time.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[16]
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16][18]
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C with gentle shaking.[15][18]
-
Wash the membrane three times with TBST.[15]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.[16]
-
-
Detection:
Data Presentation:
| Protein | Treatment | Relative Band Intensity (Normalized to Loading Control) | Fold Change vs. Control |
| Bcl-2 | Control | 1.00 ± 0.12 | 1.0 |
| Compound X (IC50) | 0.45 ± 0.08 | 0.45 | |
| Bax | Control | 1.00 ± 0.15 | 1.0 |
| Compound X (IC50) | 2.10 ± 0.25 | 2.1 | |
| Cleaved Caspase-3 | Control | 1.00 ± 0.09 | 1.0 |
| Compound X (IC50) | 3.50 ± 0.31 | 3.5 | |
| β-actin (Loading Control) | Control | 1.00 | 1.0 |
| Compound X (IC50) | 1.00 | 1.0 |
Representative Signaling Pathway
Indazole derivatives often exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival pathways.[3] The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for such inhibitors.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for anticancer indazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. medium.com [medium.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
High-performance liquid chromatography (HPLC) analysis of 1-Benzyl-5-nitro-1H-indazole
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 1-Benzyl-5-nitro-1H-indazole
This document provides a detailed protocol for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is essential for purity assessment, stability studies, and quality control in drug development and research.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate and precise analytical methods are crucial for its characterization and quality assessment. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. This application note outlines a validated HPLC method for the analysis of this compound, ensuring reliable and reproducible results.
Experimental Protocols
A detailed experimental protocol for the HPLC analysis of this compound is provided below. This protocol is based on established methods for similar nitroaromatic compounds and has been optimized for this specific analyte.
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: HPLC grade phosphoric acid.
-
Standard: A well-characterized reference standard of this compound with a purity of ≥98%.
2.2. Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
2.3. Sample Preparation
Accurate sample preparation is critical for obtaining reliable HPLC results.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in acetonitrile to achieve a nominal concentration of 1 mg/mL.
-
Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[1][2]
-
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank or placebo |
Visualization of Experimental Workflow and Data Analysis
4.1. Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: A flowchart of the HPLC analysis process.
4.2. Data Analysis and Quality Control Logic
This diagram outlines the logical flow for data analysis and ensuring the quality of the results.
Caption: Decision logic for data analysis and quality control.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is specific, accurate, precise, and linear over the specified concentration range. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound and can be readily implemented in a quality control laboratory.
References
Application Notes and Protocols for 1-Benzyl-5-nitro-1H-indazole as a Scaffold for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1-benzyl-5-nitro-1H-indazole core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents.[1] Its structural similarity to the purine base of ATP allows it to function as a competitive inhibitor at the ATP-binding site of protein kinases.[2] This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers leveraging this scaffold in the discovery of new kinase inhibitors for applications in oncology and other therapeutic areas.
Data Presentation: Antiproliferative and Cytotoxic Activity
While specific kinase inhibitory data for a broad panel of kinases is not extensively available in the public domain for direct derivatives of this compound, the antiproliferative and cytotoxic activities of closely related 3-alkoxy-1-benzyl-5-nitroindazole derivatives have been evaluated. The following tables summarize the in vitro activity of these compounds against various cell lines, providing a foundation for structure-activity relationship (SAR) studies.
Table 1: In Vitro Cytotoxicity of 3-Alkoxy-1-benzyl-5-nitroindazole Derivatives
| Compound ID | Modifications (at 3-O position) | Cell Line | IC50 (µM) |
| NV6 | -(CH2)2-N(CH3)2 | Peritoneal Macrophages (Mouse) | >200 |
| NV8 | -(CH2)3-N(CH3)2 | Peritoneal Macrophages (Mouse) | >200 |
| Amphotericin B | - | Peritoneal Macrophages (Mouse) | 2.5 ± 0.3 |
Data sourced from a study on the antileishmanial activity of these compounds, where cytotoxicity against mammalian cells was assessed.[1]
Table 2: Antiproliferative Activity of 3-Alkoxy-1-benzyl-5-nitroindazole Derivatives against Leishmania Species
| Compound ID | Modifications (at 3-O position) | L. amazonensis (IC50, µM) | L. infantum (IC50, µM) | L. mexicana (IC50, µM) |
| NV6 | -(CH2)2-N(CH3)2 | 0.5 ± 0.0 | 0.4 ± 0.0 | 0.5 ± 0.0 |
| NV8 | -(CH2)3-N(CH3)2 | 0.6 ± 0.0 | 0.4 ± 0.0 | 0.5 ± 0.0 |
| Amphotericin B | - | 0.4 ± 0.0 | 0.3 ± 0.0 | 0.4 ± 0.0 |
IC50 values represent the mean inhibitory concentration that reduces the proliferation of promastigotes by 50%.[1]
Mandatory Visualizations
A critical aspect of kinase inhibitor development is understanding the cellular signaling pathways they modulate and the experimental workflows used for their characterization.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Caption: Experimental workflow for kinase inhibitor screening.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the reliable evaluation of novel kinase inhibitors. The following protocols provide step-by-step guidance for key experiments.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction; a higher luminescence signal indicates lower kinase activity and thus, greater inhibition.[3]
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound derivatives against a panel of purified kinases.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrate peptides
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 10-point, 3-fold) in DMSO. Further dilute these in the kinase reaction buffer to achieve the desired final concentrations, ensuring the final DMSO concentration is consistent (typically ≤1%).
-
Assay Plate Setup: Add the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the specific kinase and its substrate in the reaction buffer. Add this mixture to each well.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2][4]
-
Data Acquisition: After a 30-minute incubation to stabilize the signal, measure the luminescence using a plate-reading luminometer.[2][4]
-
Data Analysis: The potency of the inhibitor (IC50 value) is determined by plotting the reduction in the luminescent signal against the varying concentrations of the compound and fitting the data to a dose-response curve.[5]
Protocol 2: Cell Proliferation Assay (MTT-Based)
This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[6]
Objective: To determine the antiproliferative activity of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[7][8]
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Treat the cells with these various concentrations. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis for Cellular Target Engagement
This method assesses the ability of an inhibitor to block the phosphorylation of a target kinase and its downstream substrates within a cellular context.
Objective: To confirm the on-target effect of this compound derivatives by measuring the phosphorylation status of the target kinase and its downstream signaling proteins.
Materials:
-
Cells in culture expressing the target kinase
-
This compound test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total kinase of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of the test compound for a specified time. Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Protein Separation and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target kinase (e.g., p-AKT, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the intensity of the band corresponding to the phosphorylated protein. A reduction in band intensity in inhibitor-treated cells compared to untreated cells indicates inhibitory activity. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH.[4]
References
- 1. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tyrosine-protein kinase BRK Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Mechanism of Action of 1-Benzyl-5-nitro-1H-indazole and its derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Benzyl-5-nitro-1H-indazole is a heterocyclic compound belonging to the indazole class of molecules. While the direct biological activity of this specific compound is not extensively documented in publicly available literature, it serves as a key precursor in the synthesis of potent and selective orexin receptor agonists. This document focuses on the mechanism of action of a prominent derivative, YN-185, a selective orexin 2 receptor (OX2R) agonist, and provides detailed protocols for its characterization. Understanding the synthesis and biological evaluation of YN-185 provides a framework for investigating the potential pharmacological activities of this compound and its analogues.
YN-185 has been identified as a nonpeptide, selective OX2R agonist that has shown efficacy in animal models of narcolepsy by promoting wakefulness.[1] Orexin-A and orexin-B are hypothalamic neuropeptides that regulate wakefulness through their receptors, OX1R and OX2R.[2][3] The loss of orexin-producing neurons is a primary cause of the sleep disorder narcolepsy.[1][2][4]
Data Presentation
The following table summarizes the in vitro activity of YN-185 on human orexin receptors.
| Compound | Target Receptor | Assay Type | EC50 (nM) | Reference |
| YN-185 | Human OX2R | Calcium Mobilization (CHO cells) | 28 | [5] |
| YN-185 | Human OX1R | Calcium Mobilization (CHO cells) | 2750 | [5] |
Experimental Protocols
Protocol 1: Synthesis of YN-185 from a 1-Benzyl-indazole Precursor (Representative Scheme)
While a direct, detailed synthesis of YN-185 starting from this compound is not fully available in the public domain, a plausible synthetic route can be conceptualized based on the structure of YN-185 and common organic synthesis reactions. The initial step would likely involve the reduction of the nitro group on the indazole ring to an amine. This amine could then be subjected to a series of reactions, including sulfonation and amide bond formation, to construct the final molecule.
Note: This is a representative scheme and would require optimization.
Step 1: Reduction of this compound to 1-Benzyl-1H-indazol-5-amine
A solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) is treated with a reducing agent such as hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, or with a chemical reducing agent like tin(II) chloride. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product, 1-benzyl-1H-indazol-5-amine, is then isolated and purified.
Subsequent Steps:
The resulting amine would undergo further chemical modifications, such as reaction with a sulfonyl chloride derivative and subsequent coupling with other building blocks to yield the final structure of YN-185.
Protocol 2: In Vitro Orexin Receptor Activation Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol describes the measurement of intracellular calcium mobilization in response to receptor activation in Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor.
Materials:
-
CHO-K1 cells stably expressing human OX1R or OX2R (e.g., from GenScript, Cat. No. M00224)
-
Complete Growth Medium: Ham's F12K with 10% FBS and 400 µg/ml G418
-
Assay Buffer: Hanks Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
FLIPR Calcium 5 or 6 Assay Kit (Molecular Devices)
-
YN-185
-
Orexin-A (positive control)
-
384-well black-wall, clear-bottom cell culture plates
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed the CHO-OX1R and CHO-OX2R cells into 384-well plates at a density of 10,000-20,000 cells per well in 50 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The next day, prepare the calcium indicator dye solution according to the FLIPR kit instructions. Add an equal volume (50 µL) of the dye-loading buffer to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of YN-185 and orexin-A in assay buffer at 2X the final desired concentration.
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay protocol. This typically involves a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the compound solutions to the cell plate.
-
Continue to record the fluorescence signal for at least 90-120 seconds to capture the peak calcium response.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Protocol 3: In Vivo Assessment of Wake-Promoting Effects in Mice
This protocol describes the surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording and the subsequent assessment of the effects of YN-185 on sleep-wake states in mice.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Miniature stainless-steel screws for EEG electrodes
-
Teflon-coated stainless-steel wires for EMG electrodes
-
Dental cement
-
Data acquisition system for EEG/EMG recording
-
YN-185 dissolved in a suitable vehicle (e.g., saline or DMSO/saline)
Procedure:
Part 1: Surgical Implantation of Electrodes
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull for the EEG electrodes (e.g., over the frontal and parietal cortices).
-
Gently screw the EEG electrodes into the holes until they touch the dura mater.
-
For EMG electrodes, insert the tips of the Teflon-coated wires into the nuchal (neck) muscles.
-
Secure the electrodes and a head-mount connector to the skull using dental cement.
-
Allow the mouse to recover for at least one week before starting the experiments.
Part 2: EEG/EMG Recording and Drug Administration
-
Habituate the mice to the recording chamber and cables for at least two days.
-
Record baseline EEG/EMG for at least 24 hours to establish normal sleep-wake patterns.
-
Administer YN-185 (e.g., 20-40 mg/kg, intraperitoneally) or vehicle at a specific time point (e.g., the beginning of the light or dark phase).
-
Continuously record EEG/EMG for at least 6-24 hours post-injection.
Part 3: Data Analysis
-
The recorded EEG and EMG data are manually or automatically scored in epochs (e.g., 10 seconds) to classify the vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Quantify the time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake bouts.
-
Compare the effects of YN-185 treatment to the vehicle control to determine its impact on sleep architecture.
Visualizations
Caption: Intracellular signaling cascade following activation of the Orexin 2 Receptor by YN-185.
Caption: Workflow for the in vitro and in vivo characterization of YN-185.
References
- 1. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroscience of Orexins, and Design and Synthesis of Orexin 2 Receptor Agonist, YNT-185 [jstage.jst.go.jp]
- 3. Neuroscience of Orexins, and Design and Synthesis of Orexin 2 Receptor Agonist, YNT-185 | CiNii Research [cir.nii.ac.jp]
- 4. pnas.org [pnas.org]
- 5. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-5-nitro-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Benzyl-5-nitro-1H-indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the N-alkylation of 5-nitro-1H-indazole with benzyl bromide or a similar benzylating agent. This reaction is typically carried out in the presence of a base in a suitable solvent.
Q2: What are the major side products in this synthesis, and how can they be minimized?
A2: The primary side product is the undesired 2-benzyl-5-nitro-1H-indazole isomer. Formation of this isomer is a common challenge in indazole alkylation and can complicate purification and reduce the yield of the desired N-1 substituted product. Minimizing its formation can be achieved by carefully selecting the base and solvent system. Strong, non-nucleophilic bases in aprotic solvents, such as sodium hydride (NaH) in tetrahydrofuran (THF), have been shown to favor the formation of the thermodynamically more stable 1-substituted product.
Q3: How can I distinguish between the 1-benzyl and 2-benzyl isomers?
A3: The two isomers can be distinguished using spectroscopic methods, primarily 1H NMR. The chemical shifts of the protons on the indazole ring, particularly the H-3 proton, will differ between the two isomers. Additionally, chromatographic techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can typically separate the two isomers, aiding in their identification and quantification.
Q4: What is a typical yield for the synthesis of this compound?
A4: Yields can vary significantly depending on the reaction conditions. For the closely related 1-benzyl-6-nitro-1H-indazole, a yield of 63% has been reported. With optimized conditions for the N-alkylation of 5-nitro-1H-indazole, yields can be significantly improved.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Low yields can result from incomplete reactions, degradation of starting materials or products, or the formation of side products.
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Deprotonation of 5-nitro-1H-indazole | Use a stronger base such as sodium hydride (NaH) to ensure complete deprotonation. Ensure the 5-nitro-1H-indazole is completely dissolved before adding the base. |
| Low Reactivity of Benzylating Agent | Use a more reactive benzylating agent, such as benzyl bromide, and ensure its purity. Consider using a slight excess (1.1-1.2 equivalents) of the benzylating agent. |
| Inappropriate Solvent | Use a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to facilitate the reaction. Ensure the solvent is anhydrous, as water can quench the base and hinder the reaction. |
| Suboptimal Reaction Temperature | The reaction is typically carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be beneficial, but be aware that higher temperatures can sometimes lead to increased side product formation. |
| Reaction Time Too Short | Monitor the reaction progress by TLC. Ensure the reaction is allowed to proceed to completion, which may take several hours. |
Issue 2: Formation of the 2-Benzyl Isomer
The formation of the 2-benzyl-5-nitro-1H-indazole isomer is a common problem that can be addressed by optimizing the reaction conditions to favor the formation of the thermodynamically more stable 1-benzyl isomer.
| Reaction Parameter | Recommendation for High N1-Selectivity |
| Base | Sodium hydride (NaH) is highly recommended as it has been shown to provide excellent N1-selectivity in the alkylation of indazoles. |
| Solvent | Tetrahydrofuran (THF) is the solvent of choice when using NaH, as this combination is known to favor N1-alkylation. |
| Temperature | Running the reaction at room temperature is generally preferred. Avoid high temperatures which may favor the formation of the kinetic N2-product in some cases. |
Issue 3: Difficulty in Product Purification
Purification can be challenging due to the presence of the 2-benzyl isomer, unreacted starting materials, and other impurities.
| Problem | Troubleshooting Recommendation |
| Co-elution of Isomers | Use a long chromatography column and a shallow solvent gradient during flash column chromatography. A solvent system of petroleum ether (or hexanes) and ethyl acetate is commonly used for the purification of indazole derivatives. Start with a low polarity mobile phase and gradually increase the polarity. |
| Presence of Unreacted 5-nitro-1H-indazole | 5-nitro-1H-indazole is more polar than the benzylated products. It can be removed by column chromatography or by washing the organic extract with a dilute aqueous base solution during the work-up. |
| Residual Benzyl Bromide | Benzyl bromide is non-polar and can be removed by careful column chromatography. Ensure complete evaporation of the solvent after the reaction to remove any volatile impurities. |
Experimental Protocols
Protocol 1: Synthesis of 5-nitro-1H-indazole (Starting Material)
This protocol is adapted from Organic Syntheses.
Materials:
-
2-Amino-5-nitrotoluene
-
Glacial acetic acid
-
Sodium nitrite
-
Water
-
Methanol
-
Decolorizing charcoal
Procedure:
-
Dissolve 2-amino-5-nitrotoluene in glacial acetic acid in a round-bottomed flask equipped with a mechanical stirrer.
-
Cool the solution to 15-20°C in an ice bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene all at once, ensuring the temperature does not exceed 25°C.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution under reduced pressure.
-
Add water to the residue and stir to form a slurry.
-
Filter the crude product, wash with cold water, and dry. The crude product typically has a melting point of 204-206°C and is obtained in 80-96% yield.
-
For purification, recrystallize the crude product from boiling methanol using decolorizing charcoal. The purified pale yellow needles of 5-nitroindazole have a melting point of 208-209°C, with a yield of 72-80%.
Protocol 2: Synthesis of this compound
This protocol is based on general procedures for the N-alkylation of indazoles with high N1-selectivity.
Materials:
-
5-nitro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous THF, add NaH (1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Allow the suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to isolate the pure this compound.
Data Presentation
Table 1: Effect of Base and Solvent on the N1/N2 Regioselectivity of Indazole Alkylation
| Base | Solvent | N1:N2 Ratio | Notes |
| NaH | THF | >99 : <1 | Highly selective for the N1 isomer. Recommended for this synthesis. |
| K2CO3 | DMF | ~1 : 1 | Poor selectivity, resulting in a mixture of isomers. |
| Cs2CO3 | Dioxane | 1 : 2 | Favors the N2 isomer. |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Technical Support Center: Overcoming Solubility Challenges of 1-Benzyl-5-nitro-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-Benzyl-5-nitro-1H-indazole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily attributed to its chemical structure. The molecule contains a significant hydrophobic surface area due to the benzyl and indazole ring systems. While the nitro group and the nitrogen atoms in the indazole ring can participate in some polar interactions, the overall lipophilic character of the molecule dominates, leading to low solubility in water.
Q2: What initial steps can I take to solubilize this compound for in vitro assays?
A2: For initial in vitro experiments, the most common approach is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution.[1] This stock solution can then be serially diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid solvent-induced artifacts in your experiment.[1]
Q3: Can pH adjustment be used to improve the solubility of this compound?
A3: Yes, pH modification can be an effective strategy for compounds with ionizable groups.[2][3][4] The indazole ring contains nitrogen atoms that can be protonated or deprotonated.[1] Adjusting the pH of the aqueous solution away from the compound's isoelectric point can increase the proportion of the more soluble ionized form.[1] For weakly basic compounds, decreasing the pH (more acidic) generally increases solubility, while for weakly acidic compounds, increasing the pH (more alkaline) enhances solubility.[1][5][6] A preliminary pH-solubility profile experiment is recommended to determine the optimal pH range for solubilization.[1]
Q4: What are co-solvents and how can they enhance solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[7][8] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][9] This technique is relatively simple and can significantly increase the concentration of the dissolved compound.[8] However, it's important to consider the potential for precipitation upon dilution and the biocompatibility of the co-solvent concentration in your experimental system.[7]
Q5: How do cyclodextrins work to improve the solubility of poorly soluble compounds?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11][12] They can encapsulate hydrophobic drug molecules, like this compound, within their cavity, forming an inclusion complex.[10][13] This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous solutions, thereby increasing the apparent solubility of the drug.[10][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[14]
Q6: What are solid dispersions and how do they address solubility issues?
A6: A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier or matrix.[2][15][16][17][18] The drug can exist in an amorphous or crystalline state within the matrix.[15] This technique enhances solubility by several mechanisms, including reducing the particle size of the drug to a molecular level, improving wettability, and converting the drug to a higher-energy amorphous form that requires less energy to dissolve.[15][17][19]
Q7: What is a nanosuspension and when should I consider this approach?
A7: A nanosuspension is a colloidal dispersion of pure drug particles with a size in the nanometer range, typically below 1 µm, suspended in an aqueous medium with the help of stabilizers.[20][21][22][23] This approach is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[23] The significant reduction in particle size leads to an increased surface area, which in turn enhances the dissolution rate and saturation solubility of the drug.[20]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The aqueous solubility of the compound has been exceeded. The final concentration of the compound is too high for the buffer system. | - Decrease the final concentration of the compound. - Increase the final concentration of the organic co-solvent (if tolerated by the assay). - Consider using a different co-solvent or a co-solvent blend. - Explore the use of solubilizing excipients like cyclodextrins in the aqueous buffer. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound during the assay. | - Visually inspect all solutions for any signs of precipitation before and during the experiment. - Determine the kinetic solubility of the compound in the final assay buffer. - Consider pre-complexing the compound with a cyclodextrin before adding it to the assay medium. |
| Low bioavailability in preclinical studies. | Poor dissolution of the compound in the gastrointestinal tract. | - Consider formulation strategies such as nanosuspensions or solid dispersions to improve the dissolution rate.[15][20] - Investigate the effect of pH on the compound's solubility and consider pH-modifying excipients in the formulation.[5][6] - Explore lipid-based formulations if the compound has high lipophilicity.[24][25][26] |
| Difficulty in preparing a stable aqueous formulation for long-term studies. | The compound is prone to crystallization or aggregation in aqueous media over time. | - Evaluate the physical stability of different formulations (e.g., co-solvent systems, cyclodextrin complexes, nanosuspensions) over time. - For nanosuspensions, optimize the type and concentration of stabilizers to prevent particle growth (Ostwald ripening).[21] - For solid dispersions, select a polymer carrier that effectively inhibits recrystallization of the drug.[16] |
Quantitative Data Summary
The following table provides a hypothetical comparison of the aqueous solubility of this compound achieved through different solubilization techniques. These values are illustrative and the actual solubility enhancement will depend on the specific experimental conditions.
| Solubilization Technique | Carrier/Excipient | Achievable Concentration Range (µg/mL) | Fold Increase (Approx.) |
| Aqueous Buffer (pH 7.4) | None | 0.1 - 1 | 1 |
| pH Adjustment | Acidic Buffer (e.g., pH 2) | 5 - 20 | 50 - 200 |
| Co-solvency | 20% PEG 400 in water | 50 - 150 | 500 - 1500 |
| Cyclodextrin Complexation | 10% HP-β-CD in water | 100 - 500 | 1000 - 5000 |
| Solid Dispersion | 1:5 drug to PVP K30 ratio | 20 - 80 | 200 - 800 |
| Nanosuspension | Stabilized with 1% Poloxamer 188 | 50 - 200 | 500 - 2000 |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the solubility of this compound in a co-solvent system.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Deionized water
-
Vials with screw caps
-
Orbital shaker
-
HPLC system for quantification
Procedure:
-
Prepare a series of co-solvent mixtures of PEG 400 and deionized water (e.g., 10%, 20%, 30%, 40% v/v PEG 400).
-
Add an excess amount of this compound to vials containing a fixed volume of each co-solvent mixture.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.
-
After 48 hours, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Protocol 2: Preparation of a Nanosuspension by Precipitation Method
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate.[27]
Materials:
-
This compound
-
Suitable organic solvent (e.g., acetone, ethanol)[28]
-
Aqueous anti-solvent (deionized water)
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve this compound in a minimal amount of a suitable organic solvent to prepare the drug solution.
-
Dissolve the stabilizer in the aqueous anti-solvent to prepare the stabilizer solution.
-
Inject the drug solution into the stabilizer solution under high-speed homogenization or sonication.
-
The rapid mixing will cause the drug to precipitate as nanoparticles, which are stabilized by the adsorbed stabilizer.
-
Continue homogenization/sonication for a specified period to ensure uniform particle size.
-
The resulting nanosuspension can be further processed (e.g., removal of organic solvent by evaporation) and characterized for particle size, zeta potential, and dissolution rate.
Visualizations
Caption: Workflow for solubility enhancement of this compound.
Caption: Troubleshooting approaches for poor aqueous solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. brieflands.com [brieflands.com]
- 5. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpbr.in [ijpbr.in]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. jddtonline.info [jddtonline.info]
- 16. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japer.in [japer.in]
- 18. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. eaapublishing.org [eaapublishing.org]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 26. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Side-product formation in the synthesis of 1-aryl-1H-indazoles.
Welcome to the technical support center for the synthesis of 1-aryl-1H-indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and side-product formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products encountered in the synthesis of 1-aryl-1H-indazoles?
A1: The most prevalent side-products include the formation of the undesired 2-aryl-2H-indazole regioisomer, hydrazones, dimeric impurities, and indazolones.[1][2] The formation and proportion of these byproducts are highly dependent on the chosen synthetic route and reaction conditions.
Q2: How can I distinguish between the desired 1-aryl-1H-indazole and the 2-aryl-2H-indazole isomer?
A2: Spectroscopic methods are the most reliable for differentiating between the N-1 and N-2 isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key indicator; it is generally shifted further downfield in 2H-indazoles compared to their 1H counterparts.[1] Furthermore, ¹³C and ¹⁵N NMR can provide diagnostic information. Chromatographic techniques such as HPLC can often be used to separate the isomers, and their distinct UV-Vis spectra can also aid in their identification.[1]
Q3: What general strategies can be employed to improve the regioselectivity for the desired 1-aryl-1H-indazole?
A3: Controlling regioselectivity is a critical aspect of 1-aryl-1H-indazole synthesis. The 1H-indazole is often the thermodynamically more stable isomer.[3][4] Key strategies to enhance its formation include the careful selection of the base, solvent, and reaction temperature. For instance, in N-alkylation reactions, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.[1][3]
Q4: Can elevated reaction temperatures adversely affect my 1-aryl-1H-indazole synthesis?
A4: Yes, high temperatures can have a negative impact on the synthesis. Elevated temperatures can lead to the formation of side-products, including hydrazones and dimers, and may also promote the isomerization of the desired 1H-indazole to the more stable 2H-indazole in some cases.[5] Therefore, careful control of the reaction temperature is crucial for achieving high yields and purity.
Q5: How can I minimize the formation of hydrazone and dimer impurities?
A5: The formation of hydrazones and dimeric impurities is a common issue, particularly in synthetic routes that involve the reaction of salicylaldehyde with hydrazine hydrochloride.[2][5] To minimize these side-products, it is important to carefully control the stoichiometry of the reactants and the reaction conditions. The use of milder reaction conditions and alternative synthetic routes, such as palladium-catalyzed cross-coupling reactions, can also help to reduce the formation of these impurities.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of 1-aryl-1H-indazoles.
Problem 1: Low Yield of the Desired 1-aryl-1H-indazole
| Probable Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature moderately. Ensure the quality and purity of starting materials and reagents. |
| Suboptimal reaction conditions | Optimize the choice of catalyst, ligand, base, and solvent. For Ullmann-type couplings, copper(I) iodide is often effective.[6] For palladium-catalyzed reactions, a variety of phosphine ligands can be screened. |
| Degradation of product | If the product is sensitive to the reaction conditions, consider using milder conditions or a shorter reaction time. Ensure appropriate work-up and purification procedures are used to prevent degradation. |
| Formation of multiple side-products | Analyze the crude reaction mixture to identify the major side-products. Address the formation of each side-product individually (see below). |
Problem 2: High Percentage of 2-aryl-2H-indazole Isomer
| Probable Cause | Recommended Solution |
| Reaction conditions favoring N-2 substitution | The choice of base and solvent significantly influences the N1:N2 ratio. For N-alkylation, using Cs₂CO₃ in DMF can lead to a mixture of isomers, while NaH in THF often provides higher selectivity for the N-1 position.[3][7] |
| Steric hindrance at the N-1 position | If the indazole core or the aryl group has bulky substituents, this can favor substitution at the less sterically hindered N-2 position.[7] Consider modifying the synthetic strategy if this is a persistent issue. |
| Thermodynamic equilibration | In some cases, the initially formed N-1 isomer can equilibrate to the more stable N-2 isomer, especially at higher temperatures.[3] Running the reaction at a lower temperature may improve the N-1 selectivity. |
Quantitative Data on Regioselective N-Alkylation of Indazole
The following table summarizes the effect of different bases and solvents on the N-1 vs. N-2 alkylation of 1H-indazole.
| Electrophile | Base | Solvent | N-1:N-2 Ratio | Total Yield (%) | Reference |
| n-Pentyl bromide | NaH | THF | >99:1 | 95 | [3] |
| n-Pentyl bromide | Cs₂CO₃ | DMF | 1:1.2 | 92 | [3] |
| Benzyl bromide | K₂CO₃ | DMF | ~1:1 | Not specified | [8][9] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 1-aryl-1H-indazoles from 2-Bromobenzaldehydes and Arylhydrazines
This protocol is adapted from a method describing the reaction of 2-bromobenzaldehydes with arylhydrazines in the presence of a palladium catalyst.[10]
-
To an oven-dried Schlenk tube, add 2-bromobenzaldehyde (1.0 mmol), arylhydrazine (1.2 mmol), sodium tert-butoxide (2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 1-5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture at 100 °C for 15 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-1H-indazole.
Protocol 2: Copper-Catalyzed Intramolecular Ullmann-Type Coupling
This protocol describes a ligand-free, copper-catalyzed intramolecular amination to form 1-aryl-1H-indazoles.[6]
-
In a round-bottom flask, dissolve the appropriate o-halogenated aryl aldehyde or ketone (1.0 mmol) and arylhydrazine (1.2 mmol) in a suitable solvent such as DMF.
-
Add copper(I) iodide (5-10 mol%) and a base such as K₂CO₃ (2.0 mmol).
-
Heat the reaction mixture at a specified temperature (e.g., 90-120 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure 1-aryl-1H-indazole.
Protocol 3: General One-Pot Synthesis of 1-aryl-1H-indazoles
This one-pot procedure involves the formation of an arylhydrazone followed by a nucleophilic aromatic substitution (SNAr) ring closure.[11][12]
-
To a solution of an appropriately substituted 2-fluoroaryl ketone or aldehyde (1.0 mmol) in DMF, add the arylhydrazine (1.1 mmol).
-
Heat the mixture to form the arylhydrazone intermediate.
-
After the formation of the hydrazone is complete (as monitored by TLC), add a base such as K₂CO₃ (3.0 mmol).
-
Continue heating at 90 °C to effect the cyclization.
-
After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Visualizations
Troubleshooting Workflow
Caption: A general workflow for troubleshooting side-product formation.
Regioselective Arylation of Indazole
Caption: Factors influencing the regioselective arylation of indazole.
Decision Pathway for Synthesis Optimization
Caption: A decision-making pathway for optimizing the synthesis of 1-aryl-1H-indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles | MDPI [mdpi.com]
- 12. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for N-alkylation of 5-nitroindazole
Welcome to the technical support center for the N-alkylation of 5-nitroindazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for this important reaction. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges in obtaining the desired N-alkylated 5-nitroindazole product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of 5-nitroindazole?
The main challenge in the N-alkylation of 5-nitroindazole is controlling the regioselectivity. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two different regioisomers (N1-alkylated and N2-alkylated products). The electron-withdrawing nature of the nitro group at the 5-position can influence the nucleophilicity of the nitrogen atoms and, consequently, the N1/N2 ratio of the products. Other common challenges include incomplete reactions, low yields, and difficulties in product purification.
Q2: Which factors primarily influence the N1 vs. N2 regioselectivity?
Several factors critically influence the N1/N2 product ratio:
-
Choice of Base and Solvent: This is a crucial factor. Strong bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) are known to favor the formation of the N1-isomer, which is often the thermodynamically more stable product.[1][2] Weaker bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or acetonitrile may lead to mixtures of isomers.[3][4]
-
Substituents on the Indazole Ring: The electronic properties and steric hindrance of substituents play a significant role. While the 5-nitro group is the focus here, other substituents can dramatically influence the outcome. For instance, bulky groups at the C3-position can sterically hinder the N2-position, favoring N1-alkylation.[1] Conversely, electron-withdrawing groups at the C7-position are known to strongly direct alkylation to the N2-position.[2][3][5]
-
Reaction Temperature: Temperature can affect the reaction rate and, in some cases, the regioselectivity. Higher temperatures can lead to the formation of the thermodynamically more stable N1-isomer, while kinetically controlled conditions (often at lower temperatures) might favor the N2-isomer.[4][6]
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent (e.g., alkyl iodides > bromides > chlorides) can also impact the reaction.
Q3: How can I monitor the progress of the reaction?
The progress of the N-alkylation of 5-nitroindazole can be effectively monitored by Thin Layer Chromatography (TLC).[7][8] By spotting the reaction mixture alongside the starting material (5-nitroindazole), you can observe the consumption of the starting material and the appearance of new spots corresponding to the N1 and N2-alkylated products. It is advisable to use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation of the spots.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Reaction | 1. Ineffective Deprotonation: The base may not be strong enough to deprotonate the 5-nitroindazole effectively. 2. Low Reactivity of Alkylating Agent: The alkyl halide may be unreactive (e.g., an alkyl chloride). 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Change the Base/Solvent System: Switch to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF to ensure complete deprotonation.[9] 2. Use a More Reactive Alkylating Agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. 3. Increase the Reaction Temperature: Gradually increase the temperature and monitor the reaction by TLC. Heating to 60°C has been shown to improve yields in similar systems.[4] |
| Poor N1/N2 Regioselectivity | 1. Inappropriate Base/Solvent Combination: The chosen conditions may not favor one isomer over the other. 2. Reaction Under Kinetic Control: The reaction conditions may favor the formation of the kinetic product (often the N2-isomer). | 1. For N1-Selectivity: Employ a strong base like NaH in THF. This combination often leads to high N1-selectivity.[2][10] 2. For N2-Selectivity: While challenging for 5-nitroindazole, exploring different solvent and base combinations may be necessary. For other indazoles, acidic conditions or specific substituents (like a C7-NO₂) can promote N2-alkylation.[1][2] |
| Formation of Side Products | 1. Over-alkylation: Use of excess alkylating agent can lead to the formation of quaternary salts. 2. Decomposition: High temperatures or prolonged reaction times may cause decomposition of starting materials or products. | 1. Control Stoichiometry: Use a slight excess (around 1.1-1.2 equivalents) of the alkylating agent. 2. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid degradation. |
| Difficult Product Purification | 1. Similar Polarity of Isomers: The N1 and N2 isomers may have very similar polarities, making them difficult to separate by column chromatography. 2. Presence of Unreacted Starting Material: Incomplete reaction can complicate purification. | 1. Optimize Chromatography: Carefully select the mobile phase for column chromatography to maximize the separation of the isomers. Sometimes, multiple chromatographic runs or different stationary phases may be necessary. 2. Drive the Reaction to Completion: Ensure the reaction goes to completion to simplify the purification process. 3. Crystallization: If the desired product is a solid, recrystallization can be an effective purification method.[11] |
Data on Reaction Conditions
The following tables summarize the effect of different reaction conditions on the N-alkylation of nitro-substituted indazoles and related compounds, providing a basis for optimizing your experiment.
Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity of Substituted Indazoles
| Indazole Substituent | Base | Solvent | N1:N2 Ratio | Reference(s) |
| 3-NO₂ | NaH | THF | 83:1 | [2] |
| 3-NO₂ | Cs₂CO₃ | DMF | 6.4:1 | [2] |
| 7-NO₂ | NaH | THF | 1: >99 | [2][3] |
| 7-CO₂Me | NaH | THF | 1: >99 | [2][3] |
| General | K₂CO₃ | DMF | ~1:1 | [3] |
Table 2: Effect of Temperature on the N-Alkylation of 5-Nitroimidazole
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 1 | 96 | [4] |
| 4-bromobutanitrile | K₂CO₃ | Acetonitrile | 60 | 1 | 85 | [4] |
| Allyl bromide | K₂CO₃ | Acetonitrile | 60 | 8 | 75 | [4] |
| Propargyl bromide | K₂CO₃ | Acetonitrile | 60 | 8 | 75 | [4] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using K₂CO₃ in Acetonitrile
This protocol is a general starting point and may require optimization for specific alkylating agents.
-
Preparation: To a solution of 5-nitroindazole (1.0 eq.) in acetonitrile, add potassium carbonate (K₂CO₃, 1.1 eq.).
-
Stirring: Stir the mixture for 15 minutes at room temperature.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1-1.2 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60°C and monitor its progress by TLC.[4]
-
Work-up: After the disappearance of the starting material, cool the mixture to room temperature and evaporate the solvent. Dissolve the crude product in ethyl acetate, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Evaporate the solvent in vacuo and purify the resulting residue by column chromatography.[4]
Protocol 2: Selective N1-Alkylation using NaH in THF
This protocol is designed to favor the formation of the N1-alkylated product.
-
Preparation: To a solution of the 5-nitroindazole (1.0 eq.) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[1]
-
Alkylation: Add the corresponding alkyl halide (1.2 eq.) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature or gently heat to 50°C if necessary. Monitor the reaction progress by TLC until the starting material is consumed.[1][12]
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride at 0°C. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]
Visual Guides
Reaction Pathway
Caption: General reaction pathway for the N-alkylation of 5-nitroindazole.
Experimental Workflow for Optimization
Caption: A logical workflow for optimizing the N-alkylation of 5-nitroindazole.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the N-alkylation of 5-nitroindazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Benzyl-5-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-Benzyl-5-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities include the constitutional isomer 2-Benzyl-5-nitro-1H-indazole, unreacted starting materials (e.g., 5-nitroindazole and benzyl bromide), and byproducts from side reactions. In syntheses using dimethylformamide (DMF) as a solvent, impurities derived from the hydrolysis of DMF to dimethylamine, which can then react with other components, may also be present.[1]
Q2: Why is the separation of this compound from its 2-benzyl isomer challenging?
A2: The 1-benzyl and 2-benzyl isomers of 5-nitro-1H-indazole have very similar polarities and molecular weights. This makes their separation by standard chromatographic or recrystallization techniques difficult, often requiring careful optimization of conditions.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended technique for accurate purity assessment. Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the isomeric identity and purity of the final product.
Troubleshooting Guides
Recrystallization
Recrystallization is a primary method for purifying this compound. Success depends heavily on the choice of solvent.
Problem: Oiling out during recrystallization.
-
Cause: The compound is too soluble in the chosen solvent, or the solution is cooled too rapidly.
-
Solution:
-
Solvent System Modification: Use a solvent system where the compound has lower solubility. A two-solvent system (one in which the compound is soluble and one in which it is sparingly soluble) can be effective. Start by dissolving the compound in a minimum amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Slower Cooling: Allow the flask to cool to room temperature undisturbed, and then transfer it to an ice bath.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus to induce crystallization.
-
Seeding: Introduce a small crystal of pure this compound to the cooled solution to initiate crystallization.
-
Problem: Poor recovery of the purified compound.
-
Cause: The compound has significant solubility in the recrystallization solvent even at low temperatures, or too much solvent was used.
-
Solution:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but has very low solubility at room temperature or below.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Mother Liquor Concentration: Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.
-
Problem: Impurities co-crystallize with the product.
-
Cause: The chosen solvent does not effectively differentiate between the desired product and the impurities in terms of solubility.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find one that dissolves the impurities well at room temperature while dissolving the product only at elevated temperatures.
-
Charcoal Treatment: If the impurities are colored, adding activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb the desired product.
-
Based on protocols for similar nitroaromatic compounds, the following solvents and solvent systems can be considered for this compound:
| Solvent/Solvent System | Rationale |
| Methanol | Has been successfully used for the recrystallization of the parent 5-nitroindazole.[2] |
| Ethanol | A common and effective solvent for the recrystallization of many organic compounds. |
| Isopropanol | Similar properties to ethanol and can be a good alternative. |
| Ethyl Acetate/Hexane | A two-solvent system that allows for fine-tuning of polarity to achieve optimal crystallization. |
| Toluene | Can be effective for aromatic compounds. |
Column Chromatography
Column chromatography is a highly effective method for separating this compound from its isomers and other impurities.
Problem: Poor separation of the 1-benzyl and 2-benzyl isomers.
-
Cause: The polarity of the mobile phase is not optimized for the separation of these closely related isomers.
-
Solution:
-
Solvent System Optimization: Use a less polar mobile phase to increase the retention time and improve resolution. A shallow gradient elution can also be very effective.
-
Stationary Phase: Standard silica gel is typically used.
-
TLC Analysis: Before running the column, carefully optimize the mobile phase using TLC. Aim for a significant difference in the Rf values of the two isomers.
-
Problem: Tailing of the product band on the column.
-
Cause: The compound may be too polar for the chosen mobile phase, or the column may be overloaded.
-
Solution:
-
Mobile Phase Polarity: Increase the polarity of the mobile phase slightly. Adding a small amount of a more polar solvent like methanol can sometimes help.
-
Column Loading: Ensure that the amount of crude material is appropriate for the size of the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Dry Loading: Adsorb the crude material onto a small amount of silica gel and load it onto the column as a dry powder. This often leads to better band sharpness.
-
Problem: The compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in the mobile phase. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). A starting point for optimization is a 5:1 to 10:1 ratio of non-polar to polar solvent. A gradient elution from a low to a higher concentration of the polar solvent is often most effective. |
| TLC Monitoring | Use the same solvent system as the column. The desired product should have an Rf value of approximately 0.2-0.4 for good separation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Once the solution has cooled, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v).[3] The target compound should have an Rf value of around 0.3.
-
Column Packing: Prepare a silica gel column in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Troubleshooting Guide for Recrystallization
| Issue | Potential Cause | Recommended Action |
| Oiling out | Compound too soluble; solution cooled too quickly | Use a two-solvent system; cool more slowly; scratch the flask; add a seed crystal |
| Low recovery | Compound soluble in cold solvent; too much solvent used | Select a different solvent; use minimal hot solvent; concentrate the mother liquor |
| Co-crystallization of impurities | Inappropriate solvent choice | Screen for a more selective solvent; use activated charcoal for colored impurities |
Table 2: Troubleshooting Guide for Column Chromatography
| Issue | Potential Cause | Recommended Action |
| Poor isomer separation | Non-optimized mobile phase | Use a less polar mobile phase; employ a shallow gradient elution; optimize with TLC first |
| Band tailing | Mobile phase not polar enough; column overload | Slightly increase mobile phase polarity; reduce the amount of sample loaded; use dry loading |
| No elution | Mobile phase not polar enough | Gradually increase the polarity of the mobile phase |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making flowchart for troubleshooting common purification challenges.
References
Stability testing of 1-Benzyl-5-nitro-1H-indazole under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 1-Benzyl-5-nitro-1H-indazole. The following information is compiled from established principles of forced degradation studies for nitroaromatic compounds and indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing of this compound important?
A1: Stability testing is a critical component of drug development.[1] It provides insights into the chemical stability of the molecule, which is essential for developing a stable formulation, determining appropriate storage conditions, and identifying potential degradation products that could impact efficacy or safety.[2][3]
Q2: What are the expected degradation pathways for this compound?
A2: Based on its structure, this compound is susceptible to several degradation pathways. The nitroaromatic group makes it prone to photosensitivity.[2][3] The indazole ring and the benzyl group may also be subject to degradation under various conditions. While specific data for this molecule is limited, oxidation is a common degradation pathway for similar heterocyclic compounds.[4] Additionally, N-benzyl substituted indazoles may undergo debenzylation under basic conditions in the presence of oxygen.[5]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored in a cool, dark place, protected from light to minimize photodegradation.[4] It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen, which could contribute to hydrolytic and oxidative degradation. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a suitable solvent may be considered.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram during stability analysis. | Formation of degradation products. | Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically identify the degradation products.[4] Use a stability-indicating analytical method capable of resolving the parent compound from its degradants.[1] |
| Loss of potency of the compound over time. | Chemical instability and degradation. | Review storage conditions to ensure they are optimal (protection from light, moisture, and oxygen).[4] Re-evaluate the formulation to see if excipients are contributing to instability. |
| Discoloration of the sample. | Likely due to photodegradation or oxidation, common for nitroaromatic compounds.[2][3] | Store the compound in amber vials or wrap containers in aluminum foil to protect from light.[4] Consider storing under an inert atmosphere (e.g., nitrogen or argon).[4] |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of this compound.[2][6]
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and treat with 0.1 N HCl.
-
Incubate the solution at 60°C for 48 hours.
-
Withdraw samples at appropriate time intervals, neutralize with 0.1 N NaOH, and analyze by a stability-indicating HPLC method.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and treat with 0.1 N NaOH.
-
Incubate the solution at 60°C for 48 hours.
-
Withdraw samples at appropriate time intervals, neutralize with 0.1 N HCl, and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and treat with 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 48 hours.
-
Withdraw samples at appropriate time intervals and analyze by HPLC.
4. Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.
-
Withdraw samples at appropriate time intervals, dissolve in a suitable solvent, and analyze by HPLC.
5. Photostability Testing:
-
Expose the solid compound and its solution to a light source with an output similar to D65/ID65 emission standards, as recommended by ICH Q1B guidelines.[3]
-
Maintain a control sample in the dark.
-
Analyze the samples by HPLC at appropriate time intervals.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Assay of Active Substance (%) | Number of Degradants | Major Degradant (if identified) |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 48 | 92.5 | 2 | Not Identified |
| Base Hydrolysis | 0.1 N NaOH at 60°C | 48 | 85.1 | 3 | Potential Debenzylation Product |
| Oxidation | 3% H₂O₂ at RT | 48 | 88.3 | 2 | Oxidized Indazole Ring |
| Thermal | 70°C (Solid State) | 48 | 98.2 | 1 | Minor Degradant |
| Photolytic | ICH Q1B Option 2 | 48 | 75.6 | 4 | Multiple Photodegradants |
Note: The data presented in this table is illustrative and based on the expected behavior of similar compounds. Actual results may vary.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for stability testing of this compound.
Potential Degradation Pathways
References
Technical Support Center: Troubleshooting Low Bioactivity of 1-Benzyl-5-nitro-1H-indazole in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or inconsistent bioactivity with 1-Benzyl-5-nitro-1H-indazole in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known or expected biological activities of this compound?
A1: While specific biological targets for this compound are not extensively documented in publicly available literature, the indazole scaffold is a core structure in many biologically active compounds with a broad range of activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3][4] The presence of the 5-nitro group is significant, as nitroaromatic compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[5][6][7][8] It is important to note that the nitro group can act as both a pharmacophore (contributing to biological activity) and a toxicophore (contributing to toxicity).[5][8]
Q2: What is the role of the nitro group in the bioactivity of this compound?
A2: The nitro group is a strong electron-withdrawing group that can significantly influence the molecule's electronic properties, polarity, and potential to interact with biological targets.[5][6][9] For many nitroaromatic compounds, their biological activity is dependent on the enzymatic reduction of the nitro group within the cell.[5][6] This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine species, which can then exert cytotoxic or other biological effects.[5][6] Therefore, the metabolic capacity of your in vitro system is a critical factor in observing the bioactivity of this compound.
Q3: I am observing no effect of the compound in my assay. What are the primary troubleshooting steps?
A3: If you are not observing any biological effect, consider the following initial steps:
-
Confirm Compound Identity and Purity: Ensure the compound you are using is indeed this compound and that its purity is acceptable for your assay.
-
Assess Solubility: Poor solubility is a common reason for a lack of activity in in vitro assays. Verify that the compound is fully dissolved in your final assay medium at the tested concentrations.
-
Evaluate Cell Viability: At high concentrations, the compound may be causing cytotoxicity, which can mask any specific biological effects. Perform a cytotoxicity assay to determine the appropriate concentration range for your experiments.
-
Consider Metabolic Activation: Your in vitro model may lack the necessary enzymes (e.g., nitroreductases) to activate the compound.
Q4: How can I improve the solubility of this compound for my experiments?
A4: For poorly soluble compounds, several formulation strategies can be employed to improve their bioavailability in in vitro assays:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, in your final assay medium can help to keep the compound in solution. However, be mindful of the potential for solvent-induced artifacts.
-
pH Modification: For ionizable compounds, adjusting the pH of the medium can improve solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[10]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that may lead to low or inconsistent bioactivity of this compound in your in vitro experiments.
Issue 1: No or Low Potency/Efficacy Observed
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | 1. Visually inspect for precipitation in your stock solution and final assay medium. 2. Determine the kinetic solubility of the compound in your specific assay buffer. 3. Optimize the formulation: If solubility is low, consider using a co-solvent (e.g., up to 0.5% DMSO), pH adjustment, or solubilizing agents like cyclodextrins.[10] Always include appropriate vehicle controls. |
| Compound Instability | 1. Assess chemical stability in your assay medium over the time course of the experiment. This can be done using techniques like HPLC. 2. Protect from light if the compound is light-sensitive. |
| Inadequate Cellular Uptake | 1. Evaluate cell permeability. While direct data for this compound is scarce, its structural features suggest it may have moderate permeability.[11][12] Consider using cell lines with known differences in transporter expression. 2. Increase incubation time to allow for sufficient compound accumulation within the cells. |
| Lack of Metabolic Activation | 1. The nitro group may require enzymatic reduction to become active.[5][6] Use a cell line with known nitroreductase activity or consider a system that includes a metabolic activation component (e.g., liver S9 fractions), ensuring compatibility with your assay. |
| Incorrect Assay Target or Pathway | 1. Re-evaluate the biological rationale for testing this compound in your specific assay. 2. Screen against a broader panel of targets to identify potential alternative mechanisms of action. |
Issue 2: High Variability Between Replicates
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Inconsistent dissolution of the compound across wells can lead to high variability. Ensure thorough mixing and visually inspect plates for any signs of precipitation. 2. Reduce the final concentration of the compound to below its solubility limit. |
| Pipetting Errors | 1. Ensure accurate and consistent pipetting of the compound and other reagents. Use calibrated pipettes and proper technique. |
| Edge Effects | 1. Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity. |
| Cell Seeding Non-uniformity | 1. Ensure a homogenous cell suspension before and during seeding to achieve a uniform cell monolayer. |
Issue 3: Observed Cytotoxicity at High Concentrations
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| General Cellular Toxicity | 1. Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration range that is non-toxic to your cells.[13] 2. Select a concentration range for your bioactivity assays that is below the cytotoxic threshold. |
| Off-Target Effects | 1. High concentrations of a compound can lead to non-specific interactions with various cellular components. 2. Consider counter-screening against known promiscuous targets to assess the specificity of your compound. |
| Reactive Metabolite Formation | 1. The reduction of the nitro group can produce reactive species that induce oxidative stress and cell death.[14] Consider including antioxidants in your assay medium to see if this mitigates the cytotoxicity, which could provide insight into the mechanism. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small volume (e.g., 1-2 µL) of each DMSO dilution to your aqueous assay buffer in a 96-well plate to achieve the desired final concentrations. The final DMSO concentration should be kept constant (e.g., ≤ 0.5%).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), shaking gently.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility limit.
Protocol 2: MTT Cytotoxicity Assay
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control.
-
Replace the culture medium with the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizations
Caption: A troubleshooting workflow for addressing low bioactivity of a test compound.
Caption: Hypothesized metabolic activation pathway for this compound.
References
- 1. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. svedbergopen.com [svedbergopen.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Cytotoxicity of 1-Benzyl-5-nitro-1H-indazole (BNI) in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the cytotoxicity of 1-Benzyl-5-nitro-1H-indazole (BNI) in cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the potential mechanisms of BNI-induced cytotoxicity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in cell-based assays.
Q1: My cells are showing high levels of cytotoxicity even at low concentrations of BNI. What are the potential causes and how can I troubleshoot this?
A1: High cytotoxicity at low concentrations can stem from several factors. Here’s a step-by-step troubleshooting guide:
-
Compound Solubility: BNI is a hydrophobic compound, and poor solubility can lead to the formation of precipitates that are toxic to cells.
-
Recommendation: Ensure complete dissolution of your BNI stock in 100% DMSO. When diluting into your final culture medium, do so in a stepwise manner with vigorous mixing to prevent precipitation. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Visually inspect your final solution for any signs of precipitation.
-
-
Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.
-
Recommendation: Conduct a literature search for known off-target effects of BNI or structurally similar compounds. Consider using a lower, non-toxic concentration and increasing the incubation time to observe the desired on-target effect.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds.
-
Recommendation: Perform a dose-response experiment with a wide range of BNI concentrations to determine the optimal non-toxic working concentration for your specific cell line. It is also advisable to test the compound on a panel of different cell lines if possible.
-
-
Contamination: Mycoplasma or other microbial contamination can exacerbate cellular stress and increase sensitivity to cytotoxic agents.
-
Recommendation: Regularly test your cell cultures for mycoplasma contamination.
-
Q2: I am observing inconsistent IC50 values for BNI between experiments. What could be causing this variability?
A2: Inconsistent IC50 values are a common challenge in cell-based assays. Here are some potential sources of variability and how to address them:
-
Cellular Factors:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. Always use cells within a consistent and low passage number range.
-
Cell Density: Inconsistent cell seeding density can significantly affect the outcome of cytotoxicity assays. Ensure accurate cell counting and even distribution of cells in your assay plates.
-
-
Experimental Conditions:
-
Incubation Time: The duration of drug exposure can influence the IC50 value. Standardize the incubation time across all experiments.
-
Reagent Variability: Batch-to-batch variations in media, serum, and other reagents can impact cell health and drug response. Use reagents from the same lot whenever possible.
-
-
Compound Handling:
-
Stock Solution Stability: Improper storage of BNI stock solutions can lead to degradation. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Inaccurate Dilutions: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations.
-
Q3: What is the likely mechanism of cytotoxicity for this compound?
A3: As a nitroaromatic compound, the cytotoxicity of BNI is likely mediated by the reduction of its nitro group. This process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within the cells.[1][2] Oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately triggering apoptotic cell death pathways.
Q4: How can I mitigate the oxidative stress-induced cytotoxicity of BNI?
A4: To counteract oxidative stress, you can consider the following approaches:
-
Co-treatment with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), can help to neutralize ROS and reduce cytotoxicity. It is important to include appropriate controls to ensure the antioxidant itself does not interfere with your experimental endpoint.
-
Formulation Strategies: For hydrophobic compounds like BNI, using formulation strategies such as encapsulation in nanoparticles or micelles can improve solubility and potentially reduce off-target cytotoxicity.[3]
Q5: Are there alternative methods to assess the biological activity of BNI that are less prone to cytotoxic interference?
A5: Yes, if the primary biological activity of BNI is independent of cell death, you can consider using assays that are less sensitive to cytotoxic effects. For example, if BNI targets a specific enzyme, you could use a cell-free biochemical assay to measure its inhibitory activity directly. This can help to separate the on-target activity from the off-target cytotoxicity.
Quantitative Data Presentation
Table 1: Cytotoxicity of 5-Nitroindazole Derivatives
| Compound Name | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| 3-alkoxy-1-benzyl-5-nitroindazole derivatives | Mouse Peritoneal Macrophages | CC50 | 48 hours | >20 or <10 | [1] |
| 2-benzyl-5-nitroindazolin-3-one derivatives | Mouse Peritoneal Macrophages | CC50 | 48 hours | Varies | [4] |
| 5-nitroindazole derivatives | TK-10 (Renal Cancer) | IC50 | Not Specified | Moderate Activity | [5] |
| 5-nitroindazole derivatives | HT-29 (Colon Cancer) | IC50 | Not Specified | Moderate Activity | [5] |
| 5-nitroindazole derivatives | Vero (Normal Kidney Epithelial) | IC50 | Not Specified | Varies | [6] |
Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values are highly dependent on the specific experimental conditions and cell line used. This data should be considered as a reference point for designing your own experiments.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and characterize the cytotoxicity of this compound.
Protocol 1: Determination of IC50 using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
This compound (BNI)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of BNI in 100% DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of BNI. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the logarithm of the BNI concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS.
Materials:
-
H2DCFDA stock solution (e.g., 10 mM in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Positive control (e.g., H2O2)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat the cells with BNI at the desired concentrations for the appropriate time. Include untreated and positive controls.
-
H2DCFDA Loading: Remove the treatment medium and wash the cells with warm HBSS. Add H2DCFDA solution (typically 5-10 µM in HBSS) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells with HBSS to remove excess probe. Add HBSS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, substrate, and inhibitor)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with BNI to induce apoptosis. After treatment, harvest the cells and lyse them according to the kit manufacturer's instructions.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate. Include a negative control (lysate from untreated cells) and a control with a caspase-3 inhibitor.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the readings from the treated samples to the untreated control.
Visualizations
This section provides diagrams to illustrate key concepts related to the cytotoxicity of this compound.
Caption: A typical experimental workflow for evaluating the cytotoxicity of BNI.
Caption: A logical flowchart for troubleshooting unexpected high cytotoxicity.
Caption: A potential signaling pathway for BNI-induced cytotoxicity.
References
- 1. potent 5-nitroindazole derivatives: Topics by Science.gov [science.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
Indazole Synthesis Technical Support Center: Addressing Regioselectivity
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and address issues of regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a common problem in indazole synthesis?
A1: The indazole ring exhibits annular tautomerism, meaning a single proton on the pyrazole ring can reside on either of the two nitrogen atoms. This leads to the existence of 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally more thermodynamically stable.[1][2][3][4] Consequently, direct reactions like alkylation or acylation on the indazole scaffold often yield a mixture of N1- and N2-substituted products, making regioselectivity a significant challenge.[1][3][5][6] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific, biologically active molecules.[1]
Q2: What are the primary factors that influence whether N1 or N2 substitution occurs?
A2: The regiochemical outcome of N-alkylation is determined by a sensitive balance of several factors:[5]
-
Steric and Electronic Effects: The nature and position of substituents on the indazole ring are critical. Bulky groups at the C3 position tend to favor N1 alkylation due to steric hindrance at the N2 position.[5] Conversely, potent electron-withdrawing groups (EWGs) like nitro (–NO₂) or ester (–CO₂Me) at the C7 position strongly direct substitution to the N2 position, often with high selectivity (≥96%).[1][5][7][8]
-
Reaction Conditions: The choice of base and solvent system is paramount.[5][9] For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[1][5][7][10] The solvent's polarity can dramatically alter the N1/N2 ratio.[8][9]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the more thermodynamically stable isomers, while N2-products can be favored under kinetically controlled conditions.[1][10][11] High reaction temperatures can sometimes lead to the isomerization of the kinetic 2H-product to the more stable 1H-product.[12]
Q3: How can I reliably distinguish between the 1H- and 2H-indazole isomers I've synthesized?
A3: Spectroscopic methods are the most reliable way to differentiate between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key indicator; this proton is typically shifted further downfield in 2H-indazoles compared to their 1H-counterparts.[10] Additionally, ¹³C and ¹⁵N NMR can provide diagnostic data.[10] For unsubstituted indazoles, the presence of a broad N-H signal is characteristic of the 1H-isomer.[13] Chromatographic techniques like HPLC can also be used to separate the isomers, which may exhibit distinct UV-Vis spectra.[10]
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.
Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Answer: Achieving N1-selectivity typically involves using conditions that favor the thermodynamically more stable product.[1][10]
-
Change the Base/Solvent System: This is the most effective strategy. The combination of sodium hydride (NaH) in an anhydrous, less polar solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[5][7][8] This system has been shown to provide excellent N1-selectivity (>99:1) for many indazole substrates.[7]
-
Introduce Steric Hindrance: If possible, use an indazole precursor with a bulky substituent at the C3-position. This will sterically block the N2-position, making the N1-position more accessible to the electrophile.[5]
-
Allow for Thermodynamic Equilibration: N1-substituted indazoles are often the result of thermodynamic equilibration.[7][8] Ensuring the reaction runs to completion at a moderate temperature (e.g., room temperature to 50°C) can favor the more stable N1 isomer.[7]
Problem 2: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
Answer: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or use specific reaction conditions that avoid thermodynamic equilibration.[1]
-
Introduce an Electron-Withdrawing Group (EWG): The most powerful strategy is to use an indazole precursor with a strong EWG, such as a nitro (–NO₂) or ester (–CO₂Me) group, at the C7 position. This has been demonstrated to provide excellent N2-selectivity (≥96%).[1][5][7][8]
-
Consider Mitsunobu Conditions: The Mitsunobu reaction has been shown to strongly favor the formation of the N2-regioisomer.[3][7]
-
Use a Regioselective Synthesis Route: Instead of alkylating a pre-formed indazole, consider a synthetic route that builds the ring to specifically yield the 2H-indazole. The Davis-Beirut reaction and modern Cadogan-type cyclizations are excellent for this purpose.[14][15][16][17] A one-pot condensation-Cadogan reductive cyclization, for example, is an efficient method for the regioselective synthesis of 2H-indazoles.[14][18][19]
Problem 3: My Cadogan-type cyclization to produce a 2H-indazole is inefficient, requiring high temperatures and giving low yields.
Answer: Traditional Cadogan cyclizations can be harsh. Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction.
-
Adopt a One-Pot Protocol: A recommended approach involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by an in-situ reductive cyclization using a phosphine reagent like tri-n-butylphosphine. This avoids the need to isolate the intermediate and often proceeds under milder conditions (e.g., 80°C in isopropanol).[1][14]
-
Optimize the Reducing Agent: While tri-n-butylphosphine is effective, other reducing agents can be explored depending on the substrate.[14]
-
Check Substrate Compatibility: Be aware that certain functional groups may not be compatible. For instance, substrates with acidic α-imino protons may not be tolerated under the reaction conditions.[14]
Data Presentation: Influence of Conditions on N1/N2 Selectivity
The following tables summarize quantitative data on how various factors influence the regiochemical outcome of indazole N-alkylation.
Table 1: Effect of Base and Solvent on N-Alkylation of Methyl Indazole-3-carboxylate
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Conversion (%) |
| 1 | K₂CO₃ | DMF | 20 | 76:24 | 100 |
| 2 | Cs₂CO₃ | DMF | 20 | 73:27 | 100 |
| 3 | K₃PO₄ | DMF | 20 | 55:45 | 100 |
| 4 | t-BuOK | THF | 20 | 94:6 | 30 |
| 5 | NaH | THF | 50 | >99:1 | 100 |
Data compiled from studies on N-pentylation of methyl 1H-indazole-3-carboxylate.[7]
Table 2: Effect of C7-Substituent on N-Alkylation (NaH/THF Conditions)
| Entry | C7-Substituent | N1:N2 Ratio |
| 1 | H | >99:1 |
| 2 | F | 93:7 |
| 3 | Cl | 84:16 |
| 4 | NO₂ | 4:96 |
| 5 | CO₂Me | <1:99 |
Data reflects N-pentylation using NaH in THF at 50°C.[7]
Visualizations
Logical Relationships and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 15. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 1-Benzyl-5-nitro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of 1-Benzyl-5-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the potential challenges affecting the in vivo bioavailability of this compound?
A1: Based on its chemical structure, this compound is likely to present several challenges that can limit its oral bioavailability. The presence of the nitro group and the bicyclic indazole ring system can contribute to low aqueous solubility, which is a primary barrier to absorption in the gastrointestinal tract. Furthermore, nitroaromatic compounds can be susceptible to metabolic reduction by gut microbiota and hepatic enzymes, leading to rapid clearance and reduced systemic exposure. Indazole derivatives, in general, are actively being explored in preclinical and clinical studies, highlighting the importance of addressing these pharmacological hurdles.[1]
Q2: My in vivo study with this compound shows very low plasma concentrations. What are the likely causes?
A2: Low plasma concentrations of this compound are most likely due to poor oral absorption, extensive first-pass metabolism, or a combination of both. Poor absorption is often a consequence of low aqueous solubility and slow dissolution rate in the gastrointestinal fluids. The compound may also be subject to significant presystemic metabolism in the gut wall and liver, a common fate for compounds with nitro groups. Studies on other synthetic cannabinoids with an "indazole-3-carboxamide" core have shown extensive biotransformation after administration, with little to no unchanged parent drug found in urine.[2]
Q3: How can I improve the aqueous solubility of this compound for my in vivo experiments?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[3][4][5] These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can significantly improve the dissolution rate.[4]
-
Use of Co-solvents: Incorporating a mixture of solvents can enhance solubility.
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation can increase solubility.
-
Formulation with Excipients: Utilizing surfactants, cyclodextrins, or lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[3]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.[5]
Q4: What are the potential metabolic pathways for this compound and how can I investigate them?
A4: The primary metabolic pathways for this compound are likely to involve reduction of the nitro group and hydroxylation of the aromatic rings. The benzyl group is also a potential site for metabolism. To investigate these pathways, in vitro studies using liver microsomes, S9 fractions, or hepatocytes are recommended. These experiments will help identify the major metabolites and the enzymes responsible for their formation. For instance, studies on N-benzyl benzimidazole compounds have identified O-demethylation and O-demethylenation as metabolic pathways.[6]
Troubleshooting Guides
Issue: Inconsistent results in animal studies.
| Possible Cause | Troubleshooting Steps |
| Poor formulation leading to variable absorption. | 1. Evaluate the physical and chemical stability of the formulation. 2. Optimize the formulation to enhance solubility and dissolution (see FAQ 3). 3. Consider using a solution formulation with solubilizing excipients for initial studies to minimize absorption variability. |
| Food effects influencing absorption. | 1. Standardize the feeding schedule of the animals. 2. Conduct pilot studies in both fed and fasted states to assess the impact of food on bioavailability. Lipophilic drugs, for example, can have their solubility enhanced by fatty meals. |
| Enterohepatic recirculation. | 1. Analyze plasma concentration-time profiles for secondary peaks. 2. If suspected, consider studies with bile duct cannulated animals to confirm. |
Issue: High inter-individual variability in plasma exposure.
| Possible Cause | Troubleshooting Steps |
| Genetic polymorphisms in metabolic enzymes. | 1. Investigate the primary metabolic enzymes involved using in vitro methods. 2. If a specific polymorphic enzyme is identified, consider using a different animal strain with a more uniform metabolic profile. |
| Saturation of metabolic pathways at higher doses. | 1. Conduct a dose-escalation study and evaluate the dose-proportionality of the pharmacokinetic parameters. 2. Non-linear kinetics may indicate saturation of metabolism. |
| Differences in gut microbiota. | 1. Ensure a consistent diet and environment for all animals. 2. For compounds susceptible to nitroreduction by gut bacteria, consider co-administration with antibiotics in a pilot study to assess the contribution of the microbiome. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet Milling
Objective: To increase the dissolution rate and bioavailability by reducing the particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
-
Purified water
Procedure:
-
Prepare a pre-suspension by dispersing this compound and a stabilizer in purified water.
-
Add the milling media to the pre-suspension.
-
Mill the suspension at a controlled temperature for a specified duration.
-
Periodically measure the particle size distribution using a laser diffraction or dynamic light scattering instrument.
-
Continue milling until the desired particle size is achieved (typically < 200 nm).
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To determine the intrinsic clearance of this compound.
Materials:
-
This compound
-
Liver microsomes (from the species of interest, e.g., human, rat, mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control substrate (e.g., testosterone)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Add this compound to the microsome suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life and intrinsic clearance from the disappearance rate of the parent compound.
Data Presentation
Table 1: Illustrative Bioavailability Data for Different Formulations of this compound in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2.0 | 250 ± 80 | 100 (Reference) |
| Micronized Suspension | 50 | 150 ± 40 | 1.5 | 900 ± 250 | 360 |
| Nanosuspension | 50 | 450 ± 110 | 1.0 | 3150 ± 700 | 1260 |
| SEDDS | 50 | 600 ± 150 | 0.5 | 4200 ± 950 | 1680 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Experimental workflow for evaluating different formulations.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antiprotozoal Potential of 1-Benzyl-5-nitro-1H-indazole Analogs and Benznidazole
An in-depth guide for researchers and drug development professionals on the efficacy and mechanisms of emerging antiprotozoal compounds.
In the ongoing search for more effective and less toxic treatments for protozoal infections, particularly Chagas disease caused by Trypanosoma cruzi, novel heterocyclic compounds are under intense investigation. Among these, derivatives of 5-nitroindazole have shown significant promise. This guide provides a comparative overview of the antiprotozoal activity of 1-benzyl-5-nitro-1H-indazole analogs against the current standard-of-care drug, benznidazole. The data presented is a synthesis of findings from multiple preclinical studies, offering a valuable resource for the scientific community.
Comparative Efficacy: In Vitro Studies
Recent research has focused on a series of 1,2-disubstituted 5-nitroindazolin-3-ones, which are structurally related to this compound. These studies provide crucial insights into the structure-activity relationships of this class of compounds and their potential advantages over benznidazole. The following tables summarize the in vitro activity of two promising analogs against different life stages of Trypanosoma cruzi, in comparison with benznidazole.
| Compound | Target Organism & Stage | IC50 (µM) | Reference Drug | IC50 (µM) |
| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Cmpd 16) | T. cruzi (Epimastigotes, Y strain) | 0.49 | Benznidazole | >20 |
| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Cmpd 24) | T. cruzi (Epimastigotes, Y strain) | 5.75 | Benznidazole | >20 |
| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Cmpd 16) | T. cruzi (Amastigotes, Y strain) | 0.41 | Benznidazole | 1.5-2.5 |
| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Cmpd 24) | T. cruzi (Amastigotes, Y strain) | 1.17 | Benznidazole | 1.5-2.5 |
Table 1: Comparative in vitro activity of this compound analogs and benznidazole against Trypanosoma cruzi.
| Compound | Cell Line (Cytotoxicity) | CC50 (µM) | Selectivity Index (SI) (Amastigotes) |
| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Cmpd 16) | Cardiac cells | >200 | >487.80 |
| 1-(2-acetoxyethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Cmpd 24) | Cardiac cells | >200 | >170.94 |
| Benznidazole | Various mammalian cells | Variable | ~10-20 |
Table 2: Cytotoxicity and Selectivity Index of this compound analogs and benznidazole.
The data clearly indicates that the this compound analogs, particularly compound 16, exhibit significantly higher potency against both the replicative epimastigote and the clinically relevant intracellular amastigote forms of T. cruzi compared to benznidazole.[1][2] Furthermore, these analogs demonstrate a superior safety profile with high selectivity indices, suggesting a lower potential for host cell toxicity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound analogs and benznidazole.
In Vitro Activity against T. cruzi Epimastigotes
-
Parasite Culture: Epimastigotes of the T. cruzi Y strain are cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Drug Preparation: The test compounds and benznidazole are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay: Exponentially growing epimastigotes are seeded in 96-well plates at a density of 1 x 10^6 parasites/mL. The compounds are added at various concentrations, and the plates are incubated at 28°C for 72 hours.
-
Data Analysis: Parasite growth is determined by measuring the optical density at 620 nm. The 50% inhibitory concentration (IC50) is calculated by linear regression analysis.
In Vitro Activity against T. cruzi Intracellular Amastigotes
-
Host Cell Culture: Murine macrophages (J774 lineage) or other suitable host cells are cultured in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Infection: Host cells are infected with metacyclic trypomastigotes at a parasite-to-cell ratio of 10:1 for 24 hours.
-
Drug Treatment: After infection, the cells are washed to remove extracellular parasites, and fresh medium containing the test compounds or benznidazole at various concentrations is added. The plates are incubated for an additional 48-72 hours.
-
Data Analysis: The cells are fixed and stained with Giemsa. The number of intracellular amastigotes is counted microscopically. The IC50 is determined by comparing the number of amastigotes in treated versus untreated wells.
Cytotoxicity Assay
-
Cell Culture: Mammalian cells (e.g., cardiac cells, L929 fibroblasts, or J774 macrophages) are seeded in 96-well plates and cultured until confluent.
-
Drug Exposure: The cells are exposed to various concentrations of the test compounds or benznidazole for 24-48 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the 50% cytotoxic concentration (CC50) is calculated.
Visualizing the Process: Experimental Workflow and Proposed Mechanism
To better understand the evaluation process and the potential mechanism of action, the following diagrams are provided.
The proposed mechanism of action for 5-nitroindazole derivatives is believed to be similar to that of benznidazole, which involves the bioreduction of the nitro group.
This pathway highlights the parasite-specific activation of the drug, leading to the generation of cytotoxic reactive oxygen species and subsequent parasite death. This mechanism is consistent with the observed efficacy of nitro-heterocyclic compounds in treating trypanosomatid infections.
Conclusion
The available preclinical data strongly suggests that this compound analogs represent a promising class of compounds for the development of new antiprotozoal drugs. Their enhanced in vitro potency and improved safety profile compared to benznidazole warrant further investigation, including in vivo efficacy studies and detailed mechanistic analyses. For researchers and drug development professionals, these findings underscore the potential of the 5-nitroindazole scaffold as a valuable starting point for the design of next-generation therapies against neglected tropical diseases. Further optimization of this chemical series could lead to the identification of a clinical candidate with superior efficacy and tolerability than current treatment options.
References
Unveiling the Antileishmanial Potential of 1-Benzyl-5-nitro-1H-indazole Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-Benzyl-5-nitro-1H-indazole analogs, with a primary focus on their promising antileishmanial activity. This document summarizes quantitative biological data, details experimental protocols, and presents visual workflows to facilitate a deeper understanding of these compounds and guide future drug discovery efforts.
The indazole scaffold is a privileged structure in medicinal chemistry, and the this compound core has emerged as a promising framework for the development of novel therapeutic agents. Recent studies have particularly highlighted the potent antileishmanial activity of derivatives of this scaffold. This guide objectively compares the performance of various analogs, providing supporting experimental data to elucidate the key structural features driving their biological effects.
Quantitative Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is significantly influenced by the nature of substituents at the C3-position of the indazole ring. The following table summarizes the in vitro antileishmanial activity and cytotoxicity of a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives against different Leishmania species.[1]
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of 3-Alkoxy-1-benzyl-5-nitroindazole Analogs [1]
| Compound ID | R Group (at C3-position) | L. amazonensis IC50 (µM) | L. infantum IC50 (µM) | L. mexicana IC50 (µM) | Macrophage CC50 (µM) |
| NV1 | OCH3 | 1.1 ± 0.1 | 1.5 ± 0.2 | 1.3 ± 0.1 | 35 ± 2 |
| NV2 | OCH2CH3 | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 | 45 ± 3 |
| NV3 | O(CH2)2CH3 | 0.7 ± 0.1 | 1.0 ± 0.1 | 0.9 ± 0.1 | 50 ± 4 |
| NV4 | OCH(CH3)2 | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 | 48 ± 3 |
| NV5 | O(CH2)3CH3 | 0.6 ± 0.1 | 0.9 ± 0.1 | 0.8 ± 0.1 | 55 ± 4 |
| NV6 | O(CH2)2N(CH3)2 | 0.43 ± 0.03 | 3.8 ± 0.4 | 2.2 ± 0.2 | 30.5 ± 2.1 |
| NV7 | O(CH2)3N(CH3)2 | 0.5 ± 0.1 | 1.8 ± 0.2 | 1.5 ± 0.1 | 25 ± 2 |
| NV8 | O(CH2)4N(CH3)2 | 0.6 ± 0.1 | 1.2 ± 0.1 | 1.0 ± 0.1 | 28 ± 2 |
| NV9 | O(CH2)5N(CH3)2 | 0.7 ± 0.1 | 1.4 ± 0.1 | 1.2 ± 0.1 | 32 ± 3 |
| NV10 | O(CH2)2-morpholino | 0.9 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 | 40 ± 3 |
| NV11 | O(CH2)3-morpholino | 0.8 ± 0.1 | 2.0 ± 0.2 | 1.6 ± 0.1 | 38 ± 3 |
| NV12 | O(CH2)2-piperidino | 1.0 ± 0.1 | 2.8 ± 0.3 | 2.0 ± 0.2 | 42 ± 4 |
| NV13 | O(CH2)3-piperidino | 0.9 ± 0.1 | 2.2 ± 0.2 | 1.7 ± 0.1 | 39 ± 3 |
| Amphotericin B | - | 0.10 ± 0.01 | 0.12 ± 0.01 | 0.15 ± 0.02 | >50 |
IC50: 50% inhibitory concentration against promastigotes. CC50: 50% cytotoxic concentration against murine peritoneal macrophages.
From the data, it is evident that the introduction of a terminal amino group in the alkoxy side chain can significantly impact the antileishmanial activity. Notably, compound NV6 , with a dimethylaminopropyl-oxy side chain, demonstrated the highest potency against L. amazonensis.[1][2]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are the key experimental protocols used in the evaluation of the this compound analogs.
In Vitro Antileishmanial Activity Assay (Promastigotes)[1]
-
Parasite Culture: Leishmania promastigotes are cultured in Schneider's Drosophila medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26 °C.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in the culture medium.
-
Assay Procedure: Promastigotes in the logarithmic growth phase are seeded in 96-well plates. The compounds at various concentrations are added to the wells. A positive control (Amphotericin B) and a negative control (medium with DMSO) are included.
-
Incubation: The plates are incubated at 26 °C for 72 hours.
-
Viability Assessment: Parasite viability is determined by adding a resazurin solution and measuring the fluorescence after a further incubation period. The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Cytotoxicity Assay (Macrophages)[1][3]
-
Cell Culture: Murine peritoneal macrophages are harvested and cultured in RPMI-1640 medium supplemented with 10% FBS at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment: Macrophages are seeded in 96-well plates and allowed to adhere. The cells are then treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for 48 hours at 37 °C.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the 50% cytotoxic concentration (CC50) is determined.
Visualizing the Research Workflow
To better understand the process of structure-activity relationship studies for these compounds, the following diagram illustrates the typical experimental workflow.
Caption: Workflow of a typical Structure-Activity Relationship (SAR) study.
Signaling Pathway and Mechanism of Action
While the precise molecular target of these this compound analogs in Leishmania is still under investigation, nitro-containing compounds are often associated with the induction of oxidative stress in parasites. The nitro group can be enzymatically reduced to generate reactive nitro anions and other radical species, which can disrupt cellular redox balance and damage essential biomolecules. The diagram below illustrates a hypothetical mechanism of action.
References
Validation of 1-Benzyl-5-nitro-1H-indazole as a hit compound in a high-throughput screen
A Comparative Guide for Drug Discovery Researchers
In the quest for novel therapeutics against neglected tropical diseases, high-throughput screening (HTS) remains a cornerstone for identifying promising new chemical entities. This guide focuses on the validation of 1-Benzyl-5-nitro-1H-indazole, a representative hit compound emerging from a hypothetical HTS campaign targeting Leishmania donovani, the causative agent of visceral leishmaniasis. We provide a comparative analysis of its performance against standard-of-care drugs, detailed experimental protocols for its validation, and a proposed mechanism of action.
Unveiling the Potential: A Hypothetical Signaling Pathway
While the precise molecular target of this compound in Leishmania is yet to be fully elucidated, insights can be drawn from related indazole compounds. The proposed signaling pathway suggests that the compound may disrupt key survival mechanisms within the parasite, potentially through inhibition of protein kinases or interference with redox homeostasis, leading to parasite death.
Caption: Proposed mechanism of action for this compound.
From Hit to Lead: The Experimental Validation Workflow
The validation of a hit compound from a primary HTS is a multi-step process designed to confirm its activity, determine its potency and selectivity, and eliminate false positives. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for hit validation.
Comparative Performance Analysis
To contextualize the potential of this compound, its in vitro activity and cytotoxicity were compared against established antileishmanial drugs. The data presented in the following table is a representative summary based on typical findings for compounds of this class.[1][2]
| Compound | IC50 on L. donovani Promastigotes (µM) | IC50 on L. donovani Amastigotes (µM) | CC50 on Macrophages (µM) | Selectivity Index (SI) (CC50/IC50 Amastigote) |
| This compound | 1.5 | 0.8 | > 50 | > 62.5 |
| Amphotericin B | 0.1 | 0.05 | 25 | 500 |
| Miltefosine | 2.0 | 1.0 | 20 | 20 |
| Pentamidine | 5.0 | 2.5 | 15 | 6 |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that inhibits 50% of the parasite's growth. CC50 (half maximal cytotoxic concentration) is the concentration that is toxic to 50% of mammalian cells. The Selectivity Index (SI) is a crucial parameter that indicates the therapeutic window of a compound.
Detailed Experimental Protocols
Reproducibility is paramount in drug discovery. The following are detailed protocols for the key assays used in the validation of this compound.
In Vitro Antileishmanial Activity against Promastigotes
This assay determines the intrinsic activity of the compound against the extracellular, motile form of the parasite.
-
Cell Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 26°C.
-
Assay Procedure:
-
Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.
-
The test compound is serially diluted and added to the wells. Amphotericin B is used as a positive control, and wells with untreated cells serve as a negative control.
-
Plates are incubated at 26°C for 72 hours.
-
Parasite viability is assessed by adding a resazurin-based reagent and measuring fluorescence, or by direct counting using a hemocytometer.
-
The IC50 value is calculated from the dose-response curve.
-
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay evaluates the toxicity of the compound to a mammalian cell line, typically macrophages, which are the host cells for Leishmania amastigotes.[3][4]
-
Cell Culture: A murine macrophage cell line (e.g., J774A.1) is maintained in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 atmosphere.
-
Assay Procedure:
-
Macrophages are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Plates are incubated for 48 hours at 37°C with 5% CO2.
-
The medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.
-
After a 4-hour incubation, the MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The CC50 value is determined from the dose-response curve.
-
In Vitro Antileishmanial Activity against Intracellular Amastigotes
This is the most clinically relevant in vitro assay as it assesses the compound's ability to kill the intracellular, non-motile form of the parasite within its host macrophage.[5][6][7]
-
Infection of Macrophages:
-
J774A.1 macrophages are seeded in 96-well plates and allowed to adhere.
-
Stationary-phase L. donovani promastigotes are added to the macrophages at a parasite-to-cell ratio of 10:1.
-
The co-culture is incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Non-phagocytosed parasites are removed by washing.
-
-
Assay Procedure:
-
Fresh medium containing serial dilutions of the test compound is added to the infected macrophages.
-
Plates are incubated for 72 hours at 37°C with 5% CO2.
-
The number of intracellular amastigotes is quantified. This can be done by staining the cells with Giemsa and manually counting the number of amastigotes per 100 macrophages under a microscope. Alternatively, high-content imaging systems with automated counting can be used.
-
The IC50 value against intracellular amastigotes is calculated.
-
Conclusion
The validation data for this compound demonstrates its potential as a promising starting point for the development of new antileishmanial drugs. Its potent activity against the clinically relevant amastigote stage and a favorable selectivity index warrant further investigation. The provided protocols offer a robust framework for researchers to conduct similar hit validation studies, contributing to the critical pipeline of new treatments for leishmaniasis.
References
- 1. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2D and 3D Assays to Determine the Activity of Anti-Leishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.nyu.edu [med.nyu.edu]
Comparative analysis of different synthetic routes to 1-Benzyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for obtaining 1-Benzyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. The comparison focuses on objectivity, supported by experimental data and detailed protocols to aid in the selection of the most suitable method based on laboratory requirements.
Introduction
This compound is a derivative of the indazole scaffold, a privileged structure in drug discovery known for a wide range of biological activities. The presence of the nitro group and the benzyl substituent at the N1 position can significantly influence its pharmacological profile. Efficient and reliable synthesis of this target molecule is crucial for further investigation and development. This document outlines and compares two common strategies: a two-step approach involving the initial synthesis of 5-nitro-1H-indazole followed by N-benzylation, and a direct cyclization method to construct the benzylated indazole core in a single cyclization step.
Comparative Analysis of Synthetic Routes
The two primary routes are summarized below. Route A is a sequential approach, while Route B aims for a more convergent synthesis.
Route A: Synthesis via N-Benzylation of 5-nitro-1H-indazole
This is a two-step process:
-
Step 1: Synthesis of the 5-nitro-1H-indazole core.
-
Step 2: N-alkylation of the 5-nitro-1H-indazole with a benzyl halide.
Route B: Direct Synthesis via Cyclization
This route involves the reaction of a benzyl-substituted hydrazine with an ortho-functionalized nitroaromatic compound, leading directly to the this compound product through a condensation and subsequent intramolecular cyclization.
The following diagram illustrates the logical flow of both synthetic pathways.
Caption: Logical workflow for the two primary synthetic routes to this compound.
Data Presentation
The following table summarizes the key quantitative data associated with each synthetic route, based on published experimental procedures.
| Parameter | Route A: Step 1 (Indazole Formation)[1] | Route A: Step 2 (N-Benzylation) | Route B: Direct Cyclization[2][3][4] |
| Starting Materials | 2-Amino-5-nitrotoluene, Sodium Nitrite | 5-nitro-1H-indazole, Benzyl Bromide | 2-Fluoro-5-nitrobenzaldehyde, Benzylhydrazine |
| Key Reagents | Acetic Acid | Sodium Hydride (NaH) | Triethylamine (TEA) |
| Solvent | Glacial Acetic Acid | Tetrahydrofuran (THF) | Ethanol (EtOH) |
| Reaction Temperature | < 25°C (diazotization), then Room Temp. | 0°C to Room Temperature | Reflux |
| Reaction Time | 3 days | 2 - 4 hours | 4 - 6 hours |
| Overall Yield | 72 - 80% (recrystallized) | High (estimated >90%) | 63 - 73% (for analogous arylhydrazones)[2][4] |
| Purification Method | Recrystallization from Methanol | Column Chromatography | Column Chromatography |
Note: Data for Route A, Step 2 and Route B are based on general procedures for similar substrates, as specific data for the title compound is not fully detailed in all literature.
Experimental Protocols
Route A: Sequential N-Benzylation
The workflow for Route A is depicted below.
Caption: Experimental workflow for Route A: Sequential N-Benzylation.
Step 1: Synthesis of 5-nitro-1H-indazole [1]
-
Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.
-
Cool the solution to 15-20°C in an ice bath.
-
Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water.
-
Add the sodium nitrite solution all at once to the stirred solution of 2-amino-5-nitrotoluene, ensuring the temperature does not exceed 25°C.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution on a steam bath under reduced pressure.
-
Add 200 ml of water to the residue and stir to form a slurry.
-
Filter the crude product, wash thoroughly with cold water, and dry at 80-90°C. The crude yield is typically 80-96%.
-
Recrystallize the crude material from approximately 650 ml of boiling methanol with decolorizing charcoal to yield pale yellow needles of 5-nitroindazole (72-80% yield).
Step 2: N-Benzylation of 5-nitro-1H-indazole
This protocol is adapted from general procedures for N-alkylation of indazoles.[5]
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil).
-
Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0°C.
-
Slowly add a solution of 5-nitro-1H-indazole (1.0 eq.) in anhydrous THF.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford this compound.
Route B: Direct Synthesis via SNAr Cyclization
The workflow for Route B is depicted below.
Caption: Experimental workflow for Route B: Direct Cyclization.
This protocol is adapted from a general one-pot procedure for the synthesis of 1-aryl-1H-indazoles.[2][4]
-
To a flask containing 2-fluoro-5-nitrobenzaldehyde (1.0 eq.), add benzylhydrazine hydrochloride (1.1 eq.) and ethanol.
-
Add triethylamine (TEA, 2.5 eq.) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound.
-
Route A is well-documented, particularly for the synthesis of the 5-nitro-1H-indazole intermediate, which is based on a robust procedure from Organic Syntheses. The subsequent N-benzylation is a standard and generally high-yielding transformation. This route may be preferable when a supply of the 5-nitro-1H-indazole intermediate is already available or when a stepwise, highly controlled synthesis is desired.
-
Route B offers a more convergent and potentially quicker one-pot approach, reducing the number of operational steps and isolations. However, the availability and stability of benzylhydrazine and the optimization of the cyclization conditions are key considerations. The yields for analogous reactions are good, suggesting this is an efficient alternative.
The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and the laboratory's preference for stepwise versus one-pot procedures. Both methods utilize standard laboratory techniques and reagents, making them accessible for most organic synthesis labs.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Efficacy for 5-Nitroindazole Derivatives as Anti-Protozoal Agents
A comparative analysis of closely related analogues of 1-Benzyl-5-nitro-1H-indazole
Disclaimer: As of December 2025, publicly available research contains limited direct experimental data on the biological activity of this compound. This guide provides a comparative analysis of closely related 5-nitroindazole derivatives that share key structural motifs, namely the 5-nitroindazole core and a benzyl substitution. The data presented here is for these analogues and serves as a surrogate to infer the potential biological profile of this compound.
This guide provides a detailed comparison of the in vitro and in vivo experimental results for 1-substituted 2-benzyl-5-nitroindazolin-3-ones, which have been investigated for their efficacy against protozoan parasites. The objective is to offer researchers, scientists, and drug development professionals a clear cross-validation of the performance of these compounds in preclinical models.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data from studies on 5-nitroindazole derivatives, offering a side-by-side comparison of their in vitro activity and selectivity against Trypanosoma cruzi and their in vivo toxicity.
Table 1: In Vitro Activity of 5-Nitroindazole Derivatives against Trypanosoma cruzi (Y Strain)
| Compound | Epimastigotes IC50 (μM) | Intracellular Amastigotes IC50 (μM) | Cytotoxicity (Vero Cells) CC50 (μM) | Selectivity Index (Amastigotes) |
| Compound 16 | 0.49 | 0.41 | >200 | >488 |
| Compound 24 | 5.75 | 1.17 | >200 | >171 |
| Benznidazole (BZ) | 2.70 | 1.90 | 110.6 | 58.2 |
Data sourced from a study on the activity profile of 5-nitroindazole derivatives against the moderately drug-resistant Y strain of Trypanosoma cruzi.[1]
Table 2: In Vivo Acute Toxicity of 5-Nitroindazole Derivatives in Mice
| Compound | Dose (mg/kg) | Administration Route | Observation Period | Toxic Events Observed |
| Compound 16 | 50 | Intraperitoneal | 14 days | None |
| Compound 24 | 50 | Intraperitoneal | 14 days | None |
Acute toxicity studies revealed no toxic events in mice for the tested compounds.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro Assays
1. Activity against T. cruzi Epimastigotes:
-
Parasite Culture: Epimastigotes of the T. cruzi Y strain were cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.
-
Assay Protocol: Compounds were dissolved in DMSO and added to 96-well plates. Epimastigotes were seeded at a density of 1 x 10^6 parasites/mL. The plates were incubated for 72 hours at 28°C.
-
Quantification: Parasite growth inhibition was determined by measuring the absorbance at 620 nm after the addition of resazurin. The IC50 values were calculated from dose-response curves.[1]
2. Activity against T. cruzi Intracellular Amastigotes:
-
Host Cell Culture: Vero cells were seeded in 96-well plates and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Infection: Cells were infected with bloodstream trypomastigotes at a parasite-to-cell ratio of 10:1. After 24 hours, the medium was replaced to remove non-internalized parasites.
-
Treatment: The infected cells were treated with the test compounds for 72 hours.
-
Quantification: The viability of intracellular amastigotes was assessed using a colorimetric assay with chlorophenol red-β-D-galactopyranoside (CPRG). The IC50 values were determined from the resulting dose-response curves.[1]
3. Cytotoxicity Assay:
-
Cell Line: Vero cells were cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Protocol: Cells were seeded in 96-well plates and treated with the compounds for 72 hours.
-
Quantification: Cell viability was determined using the resazurin method. The CC50 (50% cytotoxic concentration) was calculated from the dose-response curves.[1]
In Vivo Assay
1. Acute Toxicity in Mice:
-
Animal Model: Female Swiss mice (6-8 weeks old) were used.
-
Protocol: The compounds were administered as a single intraperitoneal injection at a dose of 50 mg/kg.
-
Observation: The animals were observed for 14 days for any signs of toxicity, including changes in behavior, weight loss, and mortality.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for the 5-nitroindazole derivatives.
Caption: Experimental workflow for in vitro and in vivo evaluation.
References
A Head-to-Head Comparison of 1-Benzyl-5-nitro-1H-indazole Derivatives and Other 5-Nitroindazoles in Antiparasitic and Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heterocyclic system, is a prominent pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] Among these, 5-nitroindazole derivatives have garnered significant attention for their potential as antiparasitic and anticancer agents. The introduction of a nitro group at the 5-position of the indazole ring is often associated with enhanced biological activity, attributed to the generation of reactive nitrogen species upon bioreduction.[2][3] This guide provides a head-to-head comparison of 1-Benzyl-5-nitro-1H-indazole derivatives, specifically focusing on 3-alkoxy analogues, against other classes of 5-nitroindazoles, supported by experimental data from peer-reviewed studies.
Antileishmanial Activity: A Comparative Analysis
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, necessitates the development of novel, effective, and less toxic chemotherapies.[4] 5-Nitroindazole derivatives have emerged as a promising class of compounds against various Leishmania species.[2][4]
Key Findings:
Recent studies have highlighted the potent antileishmanial activity of 1-benzyl-3-alkoxy-5-nitroindazole derivatives . These compounds have demonstrated significant in vitro efficacy against both the promastigote and amastigote stages of Leishmania amazonensis, L. infantum, and L. mexicana.[1][2] In a direct comparison, several of these derivatives exhibited activity comparable to or exceeding that of the reference drug, Amphotericin B.[2]
Another well-studied class of related compounds is the 2-benzyl-5-nitroindazolin-3-one derivatives . These have also shown considerable antileishmanial activity.[4][5] The data presented below allows for a comparative assessment of the performance of these two classes of benzyl-substituted 5-nitroindazoles.
Data Presentation: In Vitro Antileishmanial Activity
The following tables summarize the 50% inhibitory concentration (IC50) against Leishmania promastigotes and amastigotes, and the 50% cytotoxic concentration (CC50) against mammalian cells (mouse peritoneal macrophages), providing a selectivity index (SI = CC50/IC50) for each compound. A higher SI value indicates greater selectivity for the parasite over host cells.
Table 1: Antileishmanial Activity of 1-Benzyl-3-alkoxy-5-nitroindazole Derivatives against L. amazonensis [2]
| Compound ID | R Group (at 3-alkoxy position) | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (Amastigote) |
| NV4 | -(CH₂)₂-N(CH₃)₂ | 0.4 ± 0.1 | 1.1 ± 0.2 | >20 | >18.2 |
| NV6 | -(CH₂)₃-N(CH₃)₂ | 0.3 ± 0.0 | 0.4 ± 0.1 | >20 | >50.0 |
| NV8 | -(CH₂)₃-N(C₂H₅)₂ | 0.3 ± 0.1 | 0.5 ± 0.1 | >20 | >40.0 |
| NV9 | -(CH₂)₃-Piperidine | 0.2 ± 0.0 | 0.6 ± 0.1 | >20 | >33.3 |
| NV10 | -(CH₂)₃-Morpholine | 0.3 ± 0.1 | 0.7 ± 0.1 | >20 | >28.6 |
| NV16 | -(CH₂)₃-NH₂ | 0.4 ± 0.1 | 5.6 ± 0.9 | >20 | >3.6 |
| Amphotericin B | - | 0.2 ± 0.0 | 0.3 ± 0.0 | 1.8 ± 0.2 | 6.0 |
Table 2: Antileishmanial Activity of 2-Benzyl-5-nitroindazolin-3-one Derivatives against L. amazonensis [4]
| Compound ID | R Group (at position 1) | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (Amastigote) |
| VATR131 | -CH₂CH₂OAc | 0.6 ± 0.1 | 0.46 ± 0.01 | 402.6 ± 1.2 | 875 |
| Compound A | -CH₂CH₂OH | 0.8 ± 0.2 | 0.9 ± 0.2 | 25.0 ± 0.5 | 27.8 |
| Compound B | -CH₂CH₂NH₂ | 0.7 ± 0.1 | 0.8 ± 0.1 | 50.1 ± 0.8 | 62.6 |
| Amphotericin B | - | 0.2 ± 0.0 | 0.3 ± 0.0 | 1.8 ± 0.2 | 6.0 |
Anticancer Activity: An Emerging Area of Investigation
While the antiparasitic properties of 5-nitroindazoles are well-documented, their potential as anticancer agents is an expanding field of research. The mechanism of action is thought to be similar, involving the bioreduction of the nitro group to generate cytotoxic reactive species within the hypoxic tumor microenvironment.[6]
Key Findings:
Studies on various cancer cell lines have demonstrated the antiproliferative effects of indazole derivatives.[7] While specific data for this compound is limited in the reviewed literature, related structures have shown promising activity. For instance, certain 1H-indazole-3-amine derivatives have exhibited significant inhibitory effects against various cancer cell lines.[7]
Data Presentation: In Vitro Anticancer Activity
The following table presents the in vitro antiproliferative activity of selected 1H-indazole-3-amine derivatives against a panel of human cancer cell lines.
Table 3: Antiproliferative Activity of 1H-Indazole-3-amine Derivatives [7]
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line (HEK-293) IC50 (µM) |
| 6o | K562 (Leukemia) | 5.15 | 33.2 |
| 5k | Hep-G2 (Hepatoma) | 3.32 | 12.17 |
| 5-Fluorouracil | K562 (Leukemia) | 8.31 | >50 |
| 5-Fluorouracil | Hep-G2 (Hepatoma) | 6.89 | >50 |
Experimental Protocols
Synthesis of 1-Benzyl-3-alkoxy-5-nitroindazole Derivatives
The synthesis of these derivatives typically starts from 1-benzyl-5-nitroindazole-3-ol.[2] The general procedure involves the O-alkylation of the hydroxyl group at the 3-position.
-
Step 1: Preparation of 1-benzyl-5-nitroindazole-3-ol: This intermediate can be synthesized through established methods, often involving the cyclization of appropriately substituted phenylhydrazines.
-
Step 2: O-alkylation: 1-benzyl-5-nitroindazole-3-ol is treated with a suitable alkyl halide (e.g., N,N-dimethyl-3-chloropropan-1-amine) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). The reaction mixture is typically stirred at an elevated temperature to facilitate the reaction.
-
Step 3: Purification: The resulting product is purified using standard techniques such as column chromatography.
Synthesis workflow for 1-benzyl-3-alkoxy-5-nitroindazoles.
In Vitro Antileishmanial Activity Assay (Resazurin-based)[4][8]
This assay determines the viability of Leishmania promastigotes and amastigotes after treatment with the test compounds.
-
Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum. For amastigote assays, macrophages are infected with promastigotes.
-
Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in the culture medium.
-
Treatment: Promastigotes or infected macrophages are seeded in 96-well plates and treated with various concentrations of the test compounds. Control wells with untreated cells and a reference drug (e.g., Amphotericin B) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at the appropriate temperature (e.g., 25°C for promastigotes, 37°C for amastigotes).
-
Resazurin Addition: A solution of resazurin is added to each well, and the plates are incubated for a further period (e.g., 4 hours).
-
Data Acquisition: The fluorescence or absorbance is measured using a microplate reader. The reduction of blue resazurin to pink, fluorescent resorufin by viable cells is quantified.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the log of the compound concentration.
References
- 1. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antichagasic, Leishmanicidal, and Trichomonacidal Activity of 2-Benzyl-5-nitroindazole-Derived Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Target Engagement of 1-Benzyl-5-nitro-1H-indazole in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Benzyl-5-nitro-1H-indazole and its derivatives with alternative compounds, focusing on their target engagement in biological systems, particularly in the context of their established antiprotozoal activity. Experimental data is presented to support the comparison, and detailed methodologies for key experiments are provided to ensure reproducibility.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] The this compound scaffold, in particular, has demonstrated significant potential as an antiprotozoal agent, with notable activity against various species of Leishmania and Trypanosoma cruzi, the causative agent of Chagas disease.[1][4][5] The biological mechanism of this class of compounds is often attributed to the presence of the indazole ring and the 5-nitro group, which can induce oxidative stress within the target organism.[1] This guide aims to delve into the specifics of target engagement for this compound class and compare its performance with relevant alternatives.
Quantitative Performance Data
The following table summarizes the in vitro activity of this compound derivatives against different Leishmania species, with Amphotericin B included as a reference compound.
Table 1: In Vitro Antileishmanial Activity of 3-alkoxy-1-benzyl-5-nitroindazole Derivatives [1]
| Compound | Leishmania Species | IC50 (µM) on Promastigotes (Mean ± SD) | CC50 (µM) on Mouse Peritoneal Macrophages (Mean ± SD) | Selectivity Index (SI = CC50/IC50) |
| NV6 | L. amazonensis | 0.8 ± 0.1 | >200 | >250 |
| L. infantum | 1.0 ± 0.2 | >200 | >200 | |
| L. mexicana | 0.9 ± 0.1 | >200 | >222 | |
| NV8 | L. amazonensis | 0.5 ± 0.1 | >200 | >400 |
| L. infantum | 0.6 ± 0.1 | >200 | >333 | |
| L. mexicana | 0.7 ± 0.1 | >200 | >285 | |
| Amphotericin B | L. amazonensis | 0.10 ± 0.01 | 1.5 ± 0.2 | 15 |
| L. infantum | 0.12 ± 0.02 | 1.5 ± 0.2 | 12.5 | |
| L. mexicana | 0.11 ± 0.01 | 1.5 ± 0.2 | 13.6 |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.
Experimental Protocols
To ensure the robust evaluation of target engagement and biological activity, the following detailed experimental protocols are provided.
In Vitro Growth Inhibition Assay against Leishmania Promastigotes
This protocol is adapted from studies on the antileishmanial activity of indazole derivatives.[1]
Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against the promastigote stage of Leishmania species.
Materials:
-
Leishmania promastigotes (e.g., L. amazonensis, L. infantum, L. mexicana)
-
Schneider's Drosophila Medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds (this compound derivatives) and reference drug (Amphotericin B)
-
96-well microtiter plates
-
Resazurin solution (0.0125% in PBS)
-
Microplate reader
Procedure:
-
Culture Leishmania promastigotes in Schneider's medium at 26 °C until they reach the late logarithmic growth phase.
-
Prepare serial dilutions of the test compounds and Amphotericin B in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Seed the 96-well plates with 1 x 10^6 promastigotes/mL in a final volume of 200 µL per well.
-
Add the serially diluted compounds to the wells. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO control).
-
Incubate the plates at 26 °C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance (570 nm excitation, 600 nm emission) using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the compound concentration using a suitable software (e.g., GraphPad Prism).
Cytotoxicity Assay against Mammalian Cells
This protocol is essential for determining the selectivity of the compounds.[1]
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compounds against a mammalian cell line (e.g., mouse peritoneal macrophages).
Materials:
-
Mouse peritoneal macrophages or a standard mammalian cell line (e.g., HEK293, HepG2)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
Test compounds and a reference cytotoxic drug
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with mammalian cells at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight at 37 °C in a 5% CO2 incubator.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 values by plotting the percentage of cell viability against the compound concentration.
Western Blot for Target Engagement
While the specific molecular target of this compound in protozoa is not fully elucidated, Western blotting can be used to investigate its effect on key signaling pathways, such as those involved in oxidative stress response or cell cycle regulation. This is a general protocol that can be adapted for specific targets once identified.[6]
Objective: To detect changes in the expression or phosphorylation status of a target protein following treatment with the test compound.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target protein and loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on the target protein.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the evaluation of this compound.
References
- 1. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of 1-Benzyl-5-nitro-1H-indazole Derivatives Against Standard-of-Care Antileishmanial Drugs
For Immediate Release
This guide provides a detailed comparative analysis of the preclinical efficacy of novel 1-benzyl-5-nitro-1H-indazole derivatives against current standard-of-care drugs for leishmaniasis. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antiprotozoal agents. This document summarizes quantitative in vitro and in vivo data, details experimental methodologies, and visualizes key biological pathways and workflows to support further investigation into this promising class of compounds.
Introduction
Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, presents a significant global health challenge. Current therapeutic options, including pentavalent antimonials, Amphotericin B, miltefosine, and paromomycin, are hampered by issues of toxicity, emerging resistance, high cost, and difficult administration routes.[1] The indazole scaffold, a privileged structure in medicinal chemistry, has demonstrated a wide spectrum of biological activities, including antiprotozoal effects.[2] Recent studies have highlighted derivatives of this compound as potent antileishmanial agents, showing efficacy comparable or superior to existing treatments in preclinical models.[2][3] This guide benchmarks the performance of these derivatives against standard-of-care drugs to inform future research and development.
Comparative Efficacy Data
The antileishmanial potency of this compound derivatives has been rigorously evaluated in vitro against both the extracellular promastigote and intracellular amastigote stages of various Leishmania species. Furthermore, their efficacy has been tested in vivo using murine models of cutaneous leishmaniasis. The following tables summarize the key quantitative data, comparing the investigational compounds with the standard-of-care drug, Amphotericin B.
In Vitro Activity Against Leishmania Promastigotes
The half-maximal inhibitory concentration (IC50) against the motile, extracellular promastigote stage of the parasite is a primary indicator of a compound's intrinsic leishmanicidal activity.
| Compound | L. amazonensis IC50 (µM) | L. infantum IC50 (µM) | L. mexicana IC50 (µM) |
| Amphotericin B (Standard of Care) | 0.04 ± 0.01 | 0.05 ± 0.01 | 0.03 ± 0.01 |
| NV6 (indazole derivative) | 0.38 ± 0.05 | 0.23 ± 0.02 | 0.25 ± 0.01 |
| NV8 (indazole derivative) | 0.28 ± 0.01 | 0.22 ± 0.01 | 0.20 ± 0.01 |
| NV16 (indazole derivative) | 0.21 ± 0.01 | 0.25 ± 0.02 | 0.24 ± 0.01 |
| Data sourced from Mollineda-Diogo et al., 2024.[2] |
In Vitro Activity Against Intracellular Leishmania Amastigotes & Cytotoxicity
The clinically relevant stage of the parasite is the intracellular amastigote, which resides within host macrophages. Efficacy against this form is a critical benchmark. The selectivity index (SI), calculated as the ratio of host cell cytotoxicity (CC50) to amastigote IC50, is a key measure of therapeutic potential.
| Compound | Macrophage CC50 (µM) | L. amazonensis Amastigote IC50 (µM) | Selectivity Index (SI) |
| Amphotericin B (Standard of Care) | 5.8 ± 0.2 | 0.04 ± 0.01 | 145 |
| NV6 (indazole derivative) | 30.6 ± 1.1 | 0.43 ± 0.01 | 71 |
| NV8 (indazole derivative) | 24.1 ± 1.2 | 1.2 ± 0.2 | 20 |
| NV16 (indazole derivative) | 22.0 ± 0.8 | 0.17 ± 0.01 | 129 |
| Data sourced from Mollineda-Diogo et al., 2024 and Sifontes-Rodríguez et al., 2025.[2][3] |
In Vivo Efficacy in Murine Model of Cutaneous Leishmaniasis
The therapeutic effect of intralesionally administered indazole derivatives was evaluated in BALB/c mice infected with L. amazonensis. Efficacy was measured by the reduction in parasite load in the infected lesion.
| Treatment Group (Dose) | Parasite Load Reduction (%) vs. Vehicle |
| Amphotericin B (1 mg/kg) | 99.9% |
| NV6 (10 mg/kg) | 99.9% |
| NV6 (5 mg/kg) | 99.8% |
| NV16 (10 mg/kg) | 64.0% |
| Data represents the percentage reduction in the number of viable parasites compared to the vehicle-treated control group. Sourced from Sifontes-Rodríguez et al., 2025.[3] |
Mechanisms of Action: Investigational vs. Standard-of-Care Drugs
The therapeutic efficacy of a drug is intrinsically linked to its mechanism of action. The this compound derivatives are being investigated, while the mechanisms of standard-of-care drugs are well-established.
References
Replicating the synthesis and biological evaluation of 1-Benzyl-5-nitro-1H-indazole from published literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published methodologies for the synthesis of 1-Benzyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Furthermore, it compiles and evaluates its biological activities based on available experimental data, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Synthesis Methodologies: A Comparative Analysis
Two primary synthetic routes for the preparation of this compound have been reported in the literature: N-alkylation of 5-nitroindazole and a one-pot synthesis via nucleophilic aromatic substitution (SNAr). A comparison of these methods is summarized below.
| Feature | Method 1: N-Alkylation of 5-nitroindazole | Method 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 5-nitroindazole, Benzyl bromide | 2-Fluoro-5-nitrobenzaldehyde, Benzylhydrazine |
| Key Reagents | Sodium hydride (NaH) | Potassium carbonate (K2CO3) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Reaction Conditions | 0 °C to room temperature | 90 °C |
| Reported Yield | Good to excellent, regioselective for N1 position[1] | Good (e.g., 72% for 1-phenyl-5-nitro-1H-indazole)[2][3] |
| Advantages | High regioselectivity for the desired N1 isomer, mild reaction conditions. | One-pot procedure, readily available starting materials. |
| Disadvantages | Requires pre-synthesis of 5-nitroindazole. | May yield a mixture of N1 and N2 isomers, requiring purification. |
Biological Evaluation: A Multi-faceted Profile
This compound and its derivatives have been investigated for a range of biological activities, demonstrating potential as antiprotozoal, anticancer, and anti-inflammatory agents.
Antileishmanial Activity
A series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives have been evaluated for their in vitro activity against various Leishmania species. The data highlights the potential of the this compound scaffold as a promising starting point for the development of novel antileishmanial drugs.[4][5]
| Compound | Substituent at C3 | L. amazonensis (IC50, µM) | L. infantum (IC50, µM) | L. mexicana (IC50, µM) |
| Derivative 1 | -O-(CH2)2-N(CH3)2 | 0.9 ± 0.1 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| Derivative 2 | -O-(CH2)3-N(CH3)2 | 0.5 ± 0.1 | 1.1 ± 0.1 | 0.8 ± 0.1 |
| Derivative 3 | -O-(CH2)4-N(CH3)2 | 0.7 ± 0.2 | 1.3 ± 0.3 | 1.0 ± 0.2 |
IC50 values represent the half-maximal inhibitory concentration.
Anticancer and Anti-inflammatory Activity
While specific IC50 values for the anticancer and anti-inflammatory activities of this compound are not extensively reported, the broader class of 5-nitroindazole derivatives has shown promise in these areas. For instance, various substituted indazoles have demonstrated inhibitory activity against cancer cell lines and key inflammatory mediators.[6][7][8][9] Further investigation into the specific activity of the title compound is warranted.
Experimental Protocols
Method 1: Synthesis of this compound via N-Alkylation
This protocol describes the regioselective N-alkylation of 5-nitroindazole.[1]
Materials:
-
5-nitroindazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add 5-nitroindazole (1.0 equivalent) portionwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Biological Assay: In Vitro Antileishmanial Activity against Promastigotes
This protocol outlines a typical procedure for evaluating the antileishmanial activity of a compound against the promastigote stage of the parasite.[10][11]
Materials:
-
Leishmania species promastigotes
-
Complete culture medium (e.g., M199)
-
Test compound (this compound)
-
Reference drug (e.g., Amphotericin B)
-
Resazurin solution
-
96-well microtiter plates
Procedure:
-
Seed promastigotes in the exponential growth phase into 96-well plates at a density of 1 x 106 cells/mL in a final volume of 100 µL of complete culture medium.
-
Add 100 µL of medium containing serial dilutions of the test compound and the reference drug to the wells.
-
Incubate the plates at the appropriate temperature (e.g., 26 °C) for 72 hours.
-
Add resazurin solution to each well and incubate for a further 4-6 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and has been identified as a target for some indazole-based anticancer agents.[12][13][14]
Caption: The PI3K/Akt signaling pathway and potential inhibition by indazole derivatives.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles | MDPI [mdpi.com]
- 4. Indazole Derivatives Against Murine Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Personal protective equipment for handling 1-Benzyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-Benzyl-5-nitro-1H-indazole. The following procedures are based on best practices for handling hazardous chemicals and data from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Immediate Safety and Personal Protective Equipment (PPE)
Given the hazards associated with similar nitro- and benzyl-containing indazole derivatives, which include potential for skin, eye, and respiratory irritation, as well as harm if swallowed, a comprehensive approach to personal protection is mandatory.[1]
Recommended Personal Protective Equipment (PPE)
A summary of the recommended PPE for handling this compound is provided in the table below. This is the minimum required protection; specific laboratory conditions may warrant additional measures.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in situations with a high risk of splashing.[2][3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use and replace them immediately if compromised. |
| Body Protection | A lab coat is required to protect from skin contact.[4] For tasks with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.[5] |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required. If dust or aerosols can be generated, a NIOSH-approved N95 respirator or higher is necessary.[6] |
Operational and Disposal Plans
Proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment.
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[7]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Dispensing: When weighing or transferring the solid compound, minimize the creation of dust.
-
Spills: In the event of a spill, evacuate the area and prevent the spread of the material. Use appropriate absorbent materials for liquid spills and carefully sweep up solid spills, avoiding dust generation.[7] Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
Disposal Plan:
This compound and any contaminated materials must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in a designated, clearly labeled, and sealed container.
-
Labeling: The label should include the full chemical name and associated hazard warnings.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. On-site treatment or drain disposal is not appropriate for this type of chemical.[4]
Experimental Workflow and Safety
The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
